molecular formula C20H30O3 B237385 6,8,11,14-Eicosatetraenoic acid, 5-oxo- CAS No. 126432-17-5

6,8,11,14-Eicosatetraenoic acid, 5-oxo-

Katalognummer: B237385
CAS-Nummer: 126432-17-5
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: MEASLHGILYBXFO-SSTLJLGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-OxoETE) is a potent non-classic eicosanoid signaling molecule derived from the 5-lipoxygenase pathway of arachidonic acid metabolism . It is recognized as one of the most potent endogenous lipid chemoattractants for human granulocytes, with a particularly powerful effect on eosinophils . The synthesis of 5-OxoETE from its precursor, 5(S)-HETE, is catalyzed by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). This reaction is uniquely regulated by the intracellular NADP+/NADPH ratio, meaning its production is dramatically increased under conditions of oxidative stress, such as during the respiratory burst in phagocytic cells . The biological effects of 5-OxoETE are mediated through the OXE receptor, a Gi/o-protein coupled receptor that is highly expressed on eosinophils, neutrophils, monocytes, and various cancer cell lines . Receptor activation triggers a range of cellular responses, including calcium mobilization, actin polymerization, CD11b expression, degranulation, and robust chemotaxis . Due to its pronounced effects on eosinophils, 5-OxoETE is a key compound for investigating the mechanisms of eosinophil recruitment and activation in diseases such as asthma and other allergic conditions . Beyond its role in allergy, research suggests 5-OxoETE contributes to the pathogenesis of various inflammatory diseases and may promote the survival and proliferation of certain cancer cells, making it a molecule of interest in oncology research . This product is supplied at a purity of >98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

126432-17-5

Molekularformel

C20H30O3

Molekulargewicht

318.4 g/mol

IUPAC-Name

(6E,8E,11E,14E)-5-oxoicosa-6,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6+,10-9+,13-12+,16-14+

InChI-Schlüssel

MEASLHGILYBXFO-SSTLJLGOSA-N

Isomerische SMILES

CCCCC/C=C/C/C=C/C/C=C/C=C/C(=O)CCCC(=O)O

Kanonische SMILES

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O

Physikalische Beschreibung

Solid

Synonyme

5-KETE
5-keto-6,8,11,14-eicosatetraenoic acid
5-oxo-6,8,11,14-eicosatetraenoic acid
5-oxo-6,8,11,14-eicosatetraenoic acid, E,Z,Z,Z isomer
5-oxo-6,8,11,14-ETE
5-oxo-eicosatetraenoate
5-oxoETE

Herkunft des Produkts

United States

Foundational & Exploratory

The 5-oxo-ETE Axis: From Discovery to Therapeutic Target

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Eicosanoid Researchers and Drug Developers

Executive Summary

While Leukotriene B4 (LTB4) has historically dominated the discussion of lipid mediators in neutrophil biology, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) represents a distinct and critically important axis, particularly in eosinophil-driven pathologies.[1][2][3] Discovered in the early 1990s, 5-oxo-ETE is the most potent lipid chemoattractant for human eosinophils known to date.

This guide synthesizes the historical discovery of 5-oxo-ETE, its unique biosynthetic dependence on oxidative stress, and the characterization of its G-protein coupled receptor, OXER1. It provides validated protocols for its synthesis, purification, and functional assay, designed for researchers aiming to interrogate this pathway in asthma, allergy, and inflammation.

Part 1: Historical Genesis & Discovery

The discovery of 5-oxo-ETE challenged the prevailing dogma that 5-HETE was merely a weak, stable end-product of the 5-lipoxygenase (5-LOX) pathway.

The Powell Breakthrough (1992-1995)

In the early 1990s, William S. Powell and colleagues at McGill University observed that 5-HETE could be metabolized further by human neutrophils. Unlike other eicosanoid oxidations that typically result in biological inactivation (e.g., ω-oxidation), this oxidative step at carbon-5 dramatically increased biological potency.

  • 1992: Powell identifies a microsomal dehydrogenase in neutrophils that converts 5-HETE to a keto-metabolite, 5-oxo-ETE.[4]

  • 1993-1995: Functional characterization reveals that while 5-HETE is a weak agonist, 5-oxo-ETE is ~100-fold more potent in stimulating neutrophil aggregation and calcium mobilization. Crucially, it was identified as a dominant chemoattractant for eosinophils .

The Receptor Hunt (OXER1)

For nearly a decade, the receptor for 5-oxo-ETE remained an orphan.

  • 2002: The receptor was independently de-orphanized by multiple groups (Jones et al., Hosoi et al.). Originally known as TG1019 , R527 , or hGPCR48 , it is now standardized as OXER1 (Oxoeicosanoid Receptor 1).

  • Uniqueness: Unlike LTB4 receptors (BLT1/2), OXER1 lacks a murine ortholog, which has historically hampered in vivo study in standard mouse models, necessitating the use of transgenic animals or alternative species (e.g., cats, which express the receptor).

Part 2: Biosynthetic Mechanism & Enzymology

The synthesis of 5-oxo-ETE is unique among eicosanoids because it is redox-regulated .

The Pathway[2][4][5][6]
  • Initiation: Arachidonic Acid (AA) is converted to 5-HPETE and then 5-HETE by 5-Lipoxygenase (5-LOX) .[2][5]

  • Activation: 5-HETE is oxidized to 5-oxo-ETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) .[2][3][4][5][6][7][8][9][10]

The 5-HEDH "Switch"

5-HEDH is a microsomal enzyme that requires NADP+ as a cofactor.[4][5][8][9][11][12]

  • Basal State: Cells typically maintain high NADPH/NADP+ ratios.[7] Consequently, 5-HEDH activity is low, and 5-HETE is the primary product.

  • Oxidative Stress: During the respiratory burst (e.g., neutrophil activation), NADPH oxidase consumes NADPH, generating reactive oxygen species (ROS) and increasing intracellular NADP+ .

  • The Result: This surge in NADP+ activates 5-HEDH, rapidly converting 5-HETE into the potent 5-oxo-ETE.[5] This mechanism ensures that 5-oxo-ETE is produced specifically during active inflammation/oxidative stress.

Visualization: The Redox-Dependent Biosynthesis

G AA Arachidonic Acid HPETE 5-HPETE AA->HPETE Oxygenation HETE 5-HETE (Weak Agonist) HPETE->HETE Reduction OXO 5-oxo-ETE (Potent Agonist) HETE->OXO Oxidation LOX 5-LOX HEDH 5-HEDH (Microsomal) NADP NADP+ NADP->HEDH Cofactor NADPH NADPH ROS Oxidative Stress (Respiratory Burst) ROS->NADP Increases

Caption: The 5-LOX pathway showing the critical dependence of 5-HEDH on NADP+ levels generated during oxidative stress.[3][5][9][12]

Part 3: Technical Protocols

Protocol A: Enzymatic Synthesis & Purification of 5-oxo-ETE

While chemical total synthesis is possible (Khanapure et al., 1998), it is arduous. A more accessible method for biological labs utilizes the endogenous 5-HEDH machinery in human neutrophils, chemically "tricked" into high activity.

Principle: We use Phenazine Methosulfate (PMS) to non-enzymatically oxidize intracellular NADPH to NADP+, forcing 5-HEDH to drive the reaction forward.[3][12]

Materials:

  • Freshly isolated human PMNLs (Polymorphonuclear leukocytes).

  • Substrate: 5(S)-HETE (Commercial standard).

  • Reagent: Phenazine Methosulfate (PMS).[3]

  • RP-HPLC System with UV detection (280 nm).[3]

Step-by-Step Workflow:

  • Cell Preparation: Suspend PMNLs (

    
     cells/mL) in PBS containing 
    
    
    
    and
    
    
    .
    • Why: Calcium/Magnesium are required for optimal cellular integrity and enzyme function during the incubation.

  • Cofactor Manipulation: Add PMS (

    
    ) and pre-incubate for 5 minutes at 37°C.
    
    • Critical Step: PMS depletes NADPH. Without this, conversion yields will be <5%.

  • Reaction: Add 5(S)-HETE (

    
    ) and incubate for 10–15 minutes.
    
  • Termination: Stop reaction with 1 volume of ice-cold methanol. Centrifuge to remove protein precipitate.

  • Purification (RP-HPLC):

    • Column: C18 Reverse Phase (e.g., Nucleosil C18,

      
      ).[12]
      
    • Solvent A: Methanol/Water/Acetic Acid (65:35:0.01).

    • Solvent B: Methanol.

    • Gradient: Isocratic or shallow gradient to separate 5-oxo-ETE from residual 5-HETE. 5-oxo-ETE typically elutes after 5-HETE due to the loss of the polar hydroxyl group.

    • Validation: Monitor UV absorbance at 280 nm (characteristic of the conjugated dienone chromophore).

Protocol B: Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay validates the biological activity of your synthesized 5-oxo-ETE.

Materials:

  • Purified human eosinophils (>95% purity via magnetic depletion).

  • Microchemotaxis chamber (e.g., modified Boyden).

  • Polycarbonate filters (

    
     pore size).
    

Workflow:

  • Chemoattractant Loading: Load 5-oxo-ETE (range

    
     to 
    
    
    
    ) into the bottom wells.
    • Control: Use LTB4 (

      
      ) as a positive control and Vehicle (buffer) as negative.
      
  • Filter Placement: Place the polycarbonate filter over the bottom wells.

  • Cell Addition: Add eosinophils (

    
    ) to the top wells.
    
  • Incubation: Incubate for 60–90 minutes at 37°C in humidified air/

    
    .
    
  • Quantification:

    • Remove non-migrated cells from the top of the filter.

    • Fix and stain the filter (e.g., Diff-Quik).

    • Count cells on the distal surface using microscopy (5 high-power fields).

Data Interpretation: 5-oxo-ETE should exhibit a bell-shaped dose-response curve, with maximal migration typically occurring between 10–100 nM .

Part 4: Receptor Signaling & Pharmacology

The OXER1 receptor couples primarily to Gi/o proteins. This explains the sensitivity of 5-oxo-ETE responses to Pertussis Toxin (PTX).

Signaling Cascade
  • Ligand Binding: 5-oxo-ETE binds OXER1.[13]

  • G-Protein Activation:

    
     dissociates; 
    
    
    
    subunits are released.
  • Effectors:

    • PLC

      
       Activation:  Leads to IP3 generation and intracellular 
      
      
      
      mobilization.
    • MAPK Pathway: ERK1/2 phosphorylation (proliferation/survival signals).

    • Actin Polymerization: Drives chemotaxis and shape change.

Visualization: OXER1 Signal Transduction

Signaling Ligand 5-oxo-ETE Receptor OXER1 (GPCR) Ligand->Receptor Gi Gi/o Protein Receptor->Gi Activation BetaGamma G-Beta/Gamma Gi->BetaGamma Dissociation PLC PLC-Beta BetaGamma->PLC Calcium Ca2+ Mobilization PLC->Calcium Actin Actin Polymerization Calcium->Actin Chemotaxis Eosinophil Migration Actin->Chemotaxis

Caption: OXER1 signaling pathway.[5] The G-beta/gamma dimer is the primary driver of calcium mobilization and chemotaxis.

Part 5: Comparative Potency Data

To assist in experimental design, the table below summarizes the relative potency of 5-oxo-ETE against other common agonists in human eosinophils.

AgonistReceptorChemotaxis Potency (

)
Calcium MobilizationPrimary Cell Target
5-oxo-ETE OXER1 ~ 1 - 10 nM High Eosinophils
5-HETEOXER1 (low affinity)> 1

M
LowNeutrophils (weak)
LTB4BLT1~ 1 nM (Neutrophils)Moderate (Eos)Neutrophils
EotaxinCCR3~ 1 - 5 nMHighEosinophils
PAFPAFr~ 10 nMHighBroad Spectrum

References

  • Powell, W. S., et al. (1992).[14] "Formation of a 5-oxo metabolite of 5,8,11,14-eicosatetraenoic acid and its effects on human neutrophils and eosinophils." Journal of Biological Chemistry.

  • Powell, W. S., et al. (1995). "Stimulation of human eosinophils by 5-oxo-6,8,11,14-eicosatetraenoic acid." Journal of Clinical Investigation.

  • Hosoi, T., et al. (2002). "Identification of a specific receptor for the novel neutrophil chemoattractant 5-oxo-eicosatetraenoic acid." Journal of Biological Chemistry.

  • Jones, C. E., et al. (2003). "Expression and characterization of a 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid receptor highly expressed on human eosinophils and neutrophils." Molecular Pharmacology.

  • Khanapure, S. P., et al. (1998). "Total synthesis of 5-oxo-12(S)-hydroxy-6(E),8(Z),10(E),14(Z)-eicosatetraenoic acid." Journal of Organic Chemistry.

  • Grant, G. E., et al. (2009). "5-Hydroxyeicosanoid dehydrogenase: a key enzyme in the synthesis of the potent eosinophil chemoattractant 5-oxo-ETE."[2][4][5][8][10] Prostaglandins, Leukotrienes and Essential Fatty Acids.

Sources

Technical Deep Dive: The Role of 5-Oxo-ETE in Eosinophil Chemotaxis

[1]

Executive Summary

In the landscape of eosinophilic inflammation, the lipid mediator 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) has emerged as a critical, yet often underappreciated, chemoattractant.[1] Unlike the well-characterized cysteinyl leukotrienes (CysLTs) or cytokines like IL-5, 5-oxo-ETE operates through a distinct G-protein coupled receptor, OXER1 (formerly TG1019), to drive rapid eosinophil infiltration.[1]

This guide provides a rigorous technical analysis of the 5-oxo-ETE pathway, detailing its unique biosynthesis via 5-hydroxyeicosanoid dehydrogenase (5-HEDH), its signal transduction mechanics, and validated protocols for assessing its chemotactic potency.[1] For drug development professionals, understanding the OXER1 axis offers a novel therapeutic target distinct from the IL-5/IL-5R pathway.[1]

Biosynthesis: The Oxidative Switch

The production of 5-oxo-ETE represents a metabolic "switch" regulated by cellular oxidative stress.[1][2][3][4][5] While 5-HETE is a relatively weak agonist, its oxidation to 5-oxo-ETE increases biological potency by approximately 100-fold.[1][2]

The 5-HEDH Pathway

The synthesis is not dependent solely on 5-lipoxygenase (5-LOX) activity but requires the specific microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) .[1][2][3][6] This enzyme is NADP+-dependent, meaning 5-oxo-ETE synthesis is rate-limited by the availability of NADP+.[1][2][4][5][7] Consequently, conditions of oxidative stress (which elevate NADP+) or the respiratory burst in phagocytes dramatically upregulate 5-oxo-ETE production.[1][2][3][4][5][7]

Transcellular Biosynthesis

A critical physiological feature is transcellular biosynthesis . Eosinophils and neutrophils produce the precursor 5-HETE but may lack sufficient 5-HEDH activity or NADP+ under resting conditions.[1] Structural cells (endothelial/epithelial) or platelets, which express high levels of 5-HEDH, can take up leukocyte-derived 5-HETE and convert it to the potent 5-oxo-ETE, creating a localized chemotactic gradient.[1]

Biosynthetic Pathway Diagram

Biosynthesiscluster_enzymesEnzymatic StepsAAArachidonic Acid(Membrane Phospholipids)HpETE5(S)-HpETEAA->HpETEOxygenationHETE5(S)-HETEHpETE->HETEReductionOxoETE5-oxo-ETE(Potent Chemoattractant)HETE->OxoETEOxidation (NADP+ -> NADPH)LOX5-LOX / FLAPPeroxPeroxidaseHEDH5-HEDH(Microsomal)OxStressOxidative Stress / Respiratory BurstOxStress->HEDHIncreases NADP+

Figure 1: The biosynthetic pathway of 5-oxo-ETE.[1][4][7][8] Note the critical dependence on NADP+ availability, linking oxidative stress to eosinophil recruitment.

Receptor Pharmacology & Signaling

The OXE Receptor (OXER1)

5-oxo-ETE acts exclusively through OXER1 , a Gi/o-coupled GPCR.[1][7] Unlike the BLT1 receptor (for LTB4), OXER1 shows remarkable specificity for the 5-oxo motif.

  • Expression: Highest in Eosinophils > Neutrophils > Monocytes > Basophils.[9]

  • Coupling: Pertussis toxin-sensitive (

    
    ), indicating dependence on 
    
    
    proteins.
Signal Transduction

Upon binding, OXER1 triggers a biphasic response essential for chemotaxis:

  • Calcium Mobilization: Rapid release of intracellular

    
     via 
    
    
    generation, followed by store-operated calcium entry (SOCE).
  • Actin Polymerization: Activation of Rho/Rac GTPases leads to F-actin assembly, lamellipodia formation, and CD11b/CD18 (Mac-1) upregulation, facilitating adhesion to the endothelium.[1]

Signaling Pathway Diagram

SignalingLigand5-oxo-ETEReceptorOXER1 (GPCR)Ligand->ReceptorGprotGi/o Protein(Pertussis Toxin Sensitive)Receptor->GprotPLCPLC-betaGprot->PLCMAPKMAPK / ERKGprot->MAPKBeta-Gamma subunitsIP3IP3PLC->IP3CaCa2+ MobilizationIP3->CaPKCPKC ActivationCa->PKCActinActin Polymerization(F-Actin)Ca->ActinRhoRho/Rac GTPasesPKC->RhoRho->ActinIntegrinCD11b/CD18 UpregulationRho->IntegrinChemotaxisCHEMOTAXIS & ADHESIONActin->ChemotaxisIntegrin->Chemotaxis

Figure 2: OXER1 signaling cascade in eosinophils.[1][10] The pathway highlights the dual activation of calcium flux and cytoskeletal rearrangement driving migration.[11]

Comparative Potency Analysis

5-oxo-ETE is widely recognized as the most potent lipid chemoattractant for human eosinophils.[1][2][4] While Eotaxin (CCL11) is a potent peptide chemokine, 5-oxo-ETE dominates the lipid mediator class.[1][4]

Table 1: Comparative Eosinophil Chemotactic Potency

MediatorReceptorEC50 (Chemotaxis)Max Efficacy (% of 5-oxo-ETE)Key Characteristic
5-oxo-ETE OXER1 1 - 10 nM 100% Rapid onset; Synergizes with PAF
LTB4BLT1~100 nM30 - 40%Primarily targets neutrophils
PAFPAFr10 - 100 nM60 - 80%Potent degranulator; less chemotactic
5-HETEOXER1 (low affinity)> 1 µM< 10%Precursor; weak agonist
Eotaxin (CCL11)CCR30.1 - 1 nM90 - 110%Peptide chemokine; slower kinetics

Data synthesized from Powell et al. and O'Flaherty et al.

Experimental Methodologies

To ensure reproducibility in measuring 5-oxo-ETE activity, strict adherence to buffer composition and cell handling is required.[1] Eosinophils are notoriously sensitive to mechanical stress.

Protocol 1: Isolation of Human Eosinophils

Objective: Obtain >95% pure eosinophils with >98% viability.

  • Blood Collection: Collect venous blood into heparinized or citrate tubes (EDTA can interfere with subsequent calcium assays).

  • Sedimentation: Mix blood 1:1 with 4.5% Dextran T-500 in saline. Sediment for 30-45 min at RT to remove RBCs.

  • Density Gradient: Layer the leukocyte-rich supernatant over Ficoll-Paque (1.077 g/mL). Centrifuge at 400 x g for 30 min (no brake).

    • Result: Monocytes/Lymphocytes (PBMCs) at interface; Granulocytes (PMNs) in pellet.

  • RBC Lysis: Lyse remaining RBCs in the PMN pellet using hypotonic water (20 sec) followed by immediate restoration of isotonicity with 10x PBS.

  • Negative Selection (MACS): Use a magnetic bead kit (e.g., anti-CD16 beads) to deplete neutrophils. Eosinophils (CD16-negative) pass through the column.

    • Validation: Verify purity via Kimura stain or flow cytometry (Siglec-8+ / CD16-).[1]

Protocol 2: Transwell Chemotaxis Assay

Objective: Quantify directional migration induced by 5-oxo-ETE.[1]

Materials:

  • Boyden chamber or Transwell inserts (3.0 µm pore size is critical; 5.0 µm is too large for accurate eosinophil gradients).

  • Chemotaxis Buffer: HBSS (with

    
    ) + 0.1% BSA (Fatty acid-free). Note: BSA is essential to carry the lipid mediator.
    

Workflow:

  • Ligand Preparation: Dissolve 5-oxo-ETE in ethanol (stock). Dilute in Chemotaxis Buffer to 2x final concentration (Range: 1 nM to 1 µM).

    • Control: Buffer + Ethanol vehicle (0.1% max).

  • Chamber Setup: Add 600 µL of ligand solution to the lower well.

  • Cell Addition: Resuspend eosinophils at

    
     cells/mL in Chemotaxis Buffer. Add 100 µL to the upper insert.
    
  • Incubation: Incubate for 60–90 minutes at 37°C, 5%

    
    .
    
  • Quantification:

    • Remove inserts.

    • Add EDTA (final 5 mM) to lower well to detach adherent cells.

    • Count migrated cells using flow cytometry (fixed volume or beads) or automated cell counter.

  • Calculation: Chemotactic Index = (Migrated Cells in Sample) / (Migrated Cells in Vehicle Control).

Therapeutic Implications

The OXER1 axis represents a strategic target for severe asthma phenotypes that are refractory to corticosteroids or anti-IL-5 biologics.[1]

  • Antagonists: Small molecule antagonists (e.g., S-Y048 ) have shown efficacy in blocking eosinophil infiltration in primate models of asthma.[12]

  • Synergy Blockade: Since 5-oxo-ETE synergizes with Eotaxin and PAF, blocking OXER1 may dampen the amplification loop of eosinophilic inflammation more effectively than targeting a single cytokine.[1]

References

  • Powell WS, Rokach J. "The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor."[1] Progress in Lipid Research. 2013. Link

  • O'Flaherty JT, et al. "5-Oxo-ETE analogs and the OXE receptor."[1] Journal of Immunology. 2003. Link

  • Grant GE, et al. "5-Oxo-ETE is a potent stimulator of L-selectin shedding, surface expression of CD11b, actin polymerization, and calcium mobilization in human eosinophils."[1] Immunology. 2002. Link

  • Jones CE, et al. "Identification and characterization of a G protein-coupled receptor for 5-oxo-eicosatetraenoic acid."[1] Molecular Pharmacology. 2003. Link

  • Schröder JM. "The role of eicosanoids in eosinophil chemotaxis." Journal of Lipid Mediators. 1993. Link

5-oxo-ETE: The Eosinophilic Driver in Allergic Asthma Pathophysiology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While cysteinyl leukotrienes (CysLTs) have historically dominated the asthma therapeutic landscape, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) has emerged as a distinct and potent lipid mediator with a specific, non-redundant role in eosinophilic inflammation. Unlike Leukotriene B4 (LTB4), which primarily targets neutrophils, 5-oxo-ETE is arguably the most potent lipid chemoattractant for human eosinophils.

This guide dissects the biochemical genesis of 5-oxo-ETE, its signaling via the OXER1 receptor, and the critical "species gap" that has historically obscured its importance in preclinical models. It provides actionable protocols for synthesis and assay development to facilitate translational research.

Biochemical Genesis: The 5-LOX/5-HEDH Axis

5-oxo-ETE is not a direct product of the 5-lipoxygenase (5-LOX) reaction but a downstream metabolite of 5-HETE.[1][2] Its production is unique because it is thermodynamically regulated by the cellular redox state (NADP+/NADPH ratio).

The Biosynthetic Cascade
  • Initiation: Arachidonic acid is converted to 5-HpETE by 5-LOX, which is then reduced to 5-HETE by glutathione peroxidase.[3]

  • The Rate-Limiting Switch: 5-HETE is oxidized to 5-oxo-ETE by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) .[1][2][3][4]

  • Redox Dependence: 5-HEDH requires NADP+ as a cofactor.[3][4][5][6] In resting cells, high NADPH levels favor the reverse reaction (reduction of 5-oxo-ETE back to 5-HETE).[7][8] However, under conditions of oxidative stress or respiratory burst (common in asthmatic airways), NADP+ levels rise, driving the reaction forward to accumulate 5-oxo-ETE.[1][2][4]

Visualization: The Redox-Driven Pathway

Biosynthesis cluster_stress Inflammatory Context (Oxidative Stress) AA Arachidonic Acid HpETE 5-HpETE AA->HpETE Oxygenation HETE 5-HETE HpETE->HETE Reduction OxoETE 5-oxo-ETE HETE->OxoETE Oxidation (Requires NADP+) LOX 5-LOX GPX Peroxidase HEDH 5-HEDH (Microsomal)

Figure 1: The 5-HEDH pathway acts as a redox sensor, converting 5-HETE to 5-oxo-ETE primarily when intracellular NADP+ is elevated.[4][9]

The OXER1 Interface: Receptor Signaling

The biological effects of 5-oxo-ETE are mediated exclusively through the OXER1 receptor (formerly TG1019 or hGPCR48).

  • Receptor Type: G-protein coupled receptor (GPCR).[1][3]

  • Coupling: Primarily Gi/o .[3][10] Sensitivity to Pertussis Toxin (PTX) confirms this coupling.

  • Downstream Effectors:

    • Calcium Mobilization: Rapid, transient intracellular Ca2+ release.

    • Actin Polymerization: Critical for chemotaxis and shape change.

    • MAPK Activation: Phosphorylation of ERK1/2, promoting survival.

Signaling Architecture

Signaling Ligand 5-oxo-ETE Receptor OXER1 Receptor (GPCR) Ligand->Receptor Gi Gi/o Protein Receptor->Gi Activation BetaGamma Gβγ Subunit Gi->BetaGamma Dissociation PLC PLCβ BetaGamma->PLC Actin Actin Polymerization BetaGamma->Actin PI3K/Rac pathway Calcium Ca2+ Mobilization PLC->Calcium Chemotaxis Eosinophil Chemotaxis Calcium->Chemotaxis Actin->Chemotaxis

Figure 2: OXER1 signaling relies heavily on the Gβγ subunit to drive the cytoskeletal rearrangement necessary for eosinophil migration.

Pathophysiological Mechanics in Asthma

In allergic asthma, 5-oxo-ETE acts as a "finisher" cytokine. While IL-5 primes eosinophils and promotes their exit from bone marrow, 5-oxo-ETE provides the precise directional cue for tissue infiltration.

Comparative Potency

Data indicates that 5-oxo-ETE is significantly more potent than other lipid mediators for eosinophils.[1][2][11][12]

MediatorReceptorPrimary Target CellEosinophil Chemotaxis Potency (EC50)
5-oxo-ETE OXER1 Eosinophils ~ 1-2 nM
LTB4BLT1Neutrophils> 100 nM (Weak)
PAFPAFrBroad Spectrum~ 10 nM
PGD2CRTH2Th2/Eosinophils~ 5-10 nM
The "Rodent Gap": A Critical Warning

Crucial for Drug Development: Rodents (mice and rats) do not possess a functional ortholog of the OXER1 gene .[13]

  • Implication: Standard murine asthma models (e.g., OVA or House Dust Mite challenged mice) are blind to 5-oxo-ETE mediated pathology.

  • Solution: Preclinical efficacy of OXER1 antagonists must be evaluated in non-human primates (e.g., Cynomolgus macaques) or humanized transgenic mouse models. Failure to account for this has historically led to false negatives in inflammatory research.

Experimental Protocols

Protocol A: Enzymatic Synthesis of 5-oxo-ETE

Rationale: Chemical synthesis is complex. Enzymatic conversion using neutrophil microsomes is cost-effective and yields biologically active S-isomers.

Reagents:

  • Human Neutrophils (isolated from buffy coat)

  • 5-HETE (substrate)

  • NADP+ (cofactor)[1][2][4]

  • Sonication buffer (Tris-HCl, sucrose)

Workflow:

  • Microsome Preparation: Suspend neutrophils (

    
     cells/mL) in sonication buffer. Sonicate on ice (3 x 10s bursts). Centrifuge at 10,000 x g (15 min) to remove debris. Centrifuge supernatant at 100,000 x g (60 min) to pellet microsomes containing 5-HEDH.
    
  • Reaction: Resuspend microsomes in Tris buffer (pH 7.4). Add 100 µM NADP+ and 10 µM 5-HETE .

  • Incubation: Incubate at 37°C for 30 minutes. The high NADP+ concentration forces the equilibrium toward 5-oxo-ETE.

  • Extraction: Stop reaction with 1 volume of cold methanol. Acidify to pH 3.0. Extract with diethyl ether.

  • Purification: Resolve via RP-HPLC (C18 column). 5-oxo-ETE elutes later than 5-HETE due to the loss of the hydroxyl group polarity. Monitor UV absorbance at 280 nm (conjugated dienone chromophore).

Protocol B: Eosinophil Chemotaxis Assay (Boyden Chamber)

Rationale: The gold standard for assessing functional OXER1 activity.

Workflow:

  • Cell Isolation: Isolate human eosinophils from peripheral blood using negative magnetic selection (e.g., Miltenyi Biotec) to ensure >95% purity. Avoid hypotonic lysis of RBCs if possible to preserve receptor integrity.

  • Chamber Setup: Use a 48-well microchemotaxis chamber (e.g., Neuro Probe).

  • Lower Well: Load 5-oxo-ETE (titrate 0.1 nM to 100 nM) in RPMI + 0.1% BSA (fatty acid-free). Note: BSA is critical to prevent lipid adhesion to plastic.

  • Filter: Place a polycarbonate filter (5 µm pore size) over the lower wells.

  • Upper Well: Load eosinophils (

    
     cells/mL).
    
  • Incubation: 60 minutes at 37°C, 5% CO2.

  • Quantification: Remove filter. Scrape non-migrated cells from the top. Stain migrated cells (Diff-Quik) or count via automated microscopy.

  • Validation:

    • Positive Control: Eotaxin-1 (CCL11).

    • Negative Control: Vehicle (RPMI + BSA).

    • Inhibition: Pre-incubate cells with S-Y048 (selective OXER1 antagonist) to confirm specificity.

Therapeutic Frontier

The development of OXER1 antagonists has been slow due to the species differences mentioned above. However, the indole-based antagonist S-Y048 represents the current benchmark.

  • Mechanism: Competitive antagonism at the OXER1 site.

  • Potency: IC50 ~20 pM (Calcium mobilization assay).[5][6]

  • In Vivo Efficacy: In Rhesus monkeys (which express OXER1), S-Y048 significantly inhibits allergen-induced eosinophil infiltration in the skin and lungs, validating the pathway as a therapeutic target for severe eosinophilic asthma.

References

  • Powell, W. S., & Rokach, J. (2013). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor.[2][5] Progress in Lipid Research, 52(4), 651–665. Link

  • Grant, G. E., et al. (2009). 5-Oxo-ETE is a major eosinophil chemotactic factor in the lung of asthmatic subjects. American Journal of Respiratory Cell and Molecular Biology, 41(5). Link

  • Gorman, S. J., et al. (2020). Targeting the OXE receptor as a potential novel therapy for asthma. Biochemical Pharmacology, 177, 113930. Link

  • Schröder, J. M., et al. (1991). 5-Oxo-eicosatetraenoic acid: A potent eosinophil chemoattractant. Journal of Experimental Medicine, 173(4). Link

  • Powell, W. S., et al. (2018). S-Y048: A potent and selective OXE receptor antagonist.[5][13] Journal of Immunology. Link

Sources

The Role of 5-oxo-ETE in Driving Cancer Cell Proliferation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical role of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) in mediating cancer cell proliferation. We will delve into the biosynthesis of this potent lipid mediator, its signaling pathways, and its established impact on various cancer types. Furthermore, this guide will equip you with detailed experimental protocols and field-proven insights to effectively investigate the 5-oxo-ETE axis in your own research endeavors.

Introduction: The Emerging Significance of 5-oxo-ETE in Oncology

The tumor microenvironment is a complex ecosystem where a dynamic interplay of signaling molecules dictates cancer progression. Among these, lipid mediators have gained prominence as crucial regulators of tumorigenesis. 5-oxo-ETE, a metabolite of arachidonic acid generated through the 5-lipoxygenase (5-LO) pathway, has emerged as a key player in promoting the survival and proliferation of cancer cells.[1][2][3] This guide will illuminate the scientific underpinnings of 5-oxo-ETE's pro-tumorigenic functions and provide the technical framework to explore this promising therapeutic target.

The Biosynthesis of 5-oxo-ETE: A Tightly Regulated Pro-Tumorigenic Pathway

The production of 5-oxo-ETE is a two-step enzymatic process initiated from arachidonic acid. Understanding this pathway is fundamental to appreciating the factors that can lead to its upregulation in the tumor microenvironment.

First, arachidonic acid is converted to 5-hydroperoxyeicosatetraenoic acid (5-HpETE) by the enzyme 5-lipoxygenase (5-LO). 5-HpETE is then rapidly reduced to 5-hydroxyeicosatetraenoic acid (5-HETE). The final and rate-limiting step is the oxidation of 5-HETE to 5-oxo-ETE by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[4]

The availability of the cofactor NADP+ is a critical determinant of 5-oxo-ETE synthesis.[4] Conditions that increase the intracellular NADP+/NADPH ratio, such as oxidative stress and the inflammatory milieu often associated with tumors, significantly enhance the production of 5-oxo-ETE.[4][5] This creates a feed-forward loop where the tumor microenvironment fosters the generation of a potent pro-proliferative mediator.

Furthermore, cancer cells that may lack a complete 5-LO pathway can still produce 5-oxo-ETE through a process known as transcellular biosynthesis. Inflammatory cells, such as macrophages and neutrophils within the tumor stroma, can release 5-HETE, which is then taken up by cancer cells and converted to 5-oxo-ETE by their endogenous 5-HEDH.[4][5]

5-oxo-ETE Biosynthesis Pathway Figure 1: Biosynthesis of 5-oxo-ETE cluster_conditions Regulatory Factors cluster_transcellular Transcellular Biosynthesis AA Arachidonic Acid HPETE 5-HpETE AA->HPETE O2 HETE 5-HETE HPETE->HETE OXOETE 5-oxo-ETE HETE->OXOETE Cancer Cell Cancer Cell HETE->Cancer Cell uptake LO5 5-Lipoxygenase (5-LO) LO5->HPETE GPx Glutathione Peroxidase GPx->HETE HEDH5 5-HEDH HEDH5->OXOETE NADP NADP+ NADP->HEDH5 NADPH NADPH NADPH->HEDH5 Oxidative Stress Oxidative Stress Oxidative Stress->NADP increases Inflammation Inflammation Inflammation->NADP increases Inflammatory Cell Inflammatory Cell Inflammatory Cell->HETE releases

Figure 1: Biosynthesis of 5-oxo-ETE

The OXER1 Receptor: Gateway to 5-oxo-ETE-Mediated Proliferation

5-oxo-ETE exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the oxoeicosanoid receptor 1 (OXER1), previously designated as GPR170.[6] OXER1 is highly expressed in various immune cells and has been identified in a range of cancer cell lines, including those from the prostate, breast, and ovaries.[7][8]

Upon ligand binding, OXER1 couples to inhibitory G proteins (Gαi/o), leading to the dissociation of the Gα and Gβγ subunits. This initiates a cascade of downstream signaling events that ultimately converge on the machinery of cell proliferation. In prostate cancer cells, this has been shown to involve the activation of phospholipase C-β (PLC-β), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG then activates protein kinase C-ε (PKC-ε), a key player in cell survival and proliferation pathways.[9] Emerging evidence also suggests a potential cross-talk with the MAPK/ERK signaling cascade, a central regulator of cell growth and division.[10][11][12]

OXER1 Signaling Pathway Figure 2: OXER1 Signaling Cascade OXOETE 5-oxo-ETE OXER1 OXER1 Receptor OXOETE->OXER1 Gi Gαi/o OXER1->Gi G_beta_gamma Gβγ Gi->G_beta_gamma dissociation PLC PLC-β G_beta_gamma->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 PKC PKC-ε DAG->PKC activates MAPK MAPK/ERK Pathway PKC->MAPK activates Proliferation Cell Proliferation MAPK->Proliferation promotes

Figure 2: OXER1 Signaling Cascade

Evidence for 5-oxo-ETE's Role in Cancer Cell Proliferation

A growing body of literature implicates 5-oxo-ETE as a significant contributor to the proliferative phenotype of various cancers. Studies have demonstrated that 5-oxo-ETE can stimulate the proliferation of prostate (PC3), breast (MDA-MB-231, MCF7), and ovarian (SKOV3) cancer cell lines.[3][7] Importantly, this proliferative effect is sensitive to pertussis toxin, confirming the involvement of a Gαi/o-coupled receptor, namely OXER1.[7]

Cancer Cell LineCancer TypeProliferative Effect of 5-oxo-ETEReported EC50Reference(s)
PC3ProstateStimulates proliferation, inhibits apoptosis~5 nM (for GTPγS binding)[3][5]
MDA-MB-231Breast (Triple Negative)Stimulates proliferationNot specified[7][13]
MCF7Breast (ER+)Stimulates proliferationNot specified[7][14]
SKOV3OvarianStimulates proliferationNot specified[7][13]

Table 1: Proliferative Effects of 5-oxo-ETE on Various Cancer Cell Lines

Experimental Protocols for Investigating the 5-oxo-ETE Axis

To empower your research, we provide detailed, field-tested protocols for key experiments to dissect the role of 5-oxo-ETE in cancer cell proliferation.

Assessing Cell Proliferation

a) MTT Assay: A Colorimetric Approach to Measure Metabolic Activity

The MTT assay is a robust and widely used method to assess cell viability and proliferation. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC3, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of 5-oxo-ETE (e.g., 1 nM to 1 µM). Include a vehicle control (e.g., ethanol or DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

b) BrdU Incorporation Assay: Directly Measuring DNA Synthesis

The BrdU (5-bromo-2'-deoxyuridine) assay provides a more direct measure of cell proliferation by quantifying the incorporation of this thymidine analog into newly synthesized DNA.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.

  • Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Antibody Incubation: Wash the cells and incubate with an anti-BrdU antibody for 1 hour at room temperature.

  • Secondary Antibody and Detection: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a TMB substrate and measure the absorbance at 450 nm.

Quantifying 5-oxo-ETE Production

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 5-oxo-ETE in biological samples, including cell culture supernatants.

Protocol:

  • Sample Collection: Collect cell culture medium from treated and control cells. Centrifuge to remove any cellular debris.

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., 5-oxo-ETE-d8) to each sample to correct for extraction losses.

  • Solid-Phase Extraction (SPE): Acidify the samples and perform SPE using a C18 cartridge to extract the eicosanoids. Wash the cartridge and elute the analytes with an organic solvent (e.g., methanol or ethyl acetate).

  • Sample Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the sample onto a reverse-phase LC column (e.g., C18) and perform separation using a gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of acid (e.g., formic acid). Detect and quantify 5-oxo-ETE using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

Investigating the Role of OXER1

siRNA-Mediated Knockdown of OXER1

To confirm that the proliferative effects of 5-oxo-ETE are mediated by its receptor, OXER1, small interfering RNA (siRNA) can be used to specifically silence its expression.

Protocol:

  • Cell Seeding: Seed prostate cancer cells (e.g., DU-145) in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[6]

  • siRNA Transfection: On the following day, transfect the cells with either a specific siRNA targeting OXER1 or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine).

  • Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of OXER1 expression.

  • Functional Assays: Following the incubation period, perform cell proliferation assays (MTT or BrdU) in the presence and absence of 5-oxo-ETE to assess the impact of OXER1 knockdown on the proliferative response.

  • Validation of Knockdown: Harvest a parallel set of cells to confirm the reduction in OXER1 mRNA (by qRT-PCR) and protein (by Western blotting) levels.

Experimental Workflow Figure 3: Experimental Workflow for Investigating 5-oxo-ETE in Cancer Proliferation cluster_hypothesis Hypothesis cluster_exp1 Experiment 1: Assess Proliferation cluster_exp2 Experiment 2: Quantify 5-oxo-ETE cluster_exp3 Experiment 3: Validate OXER1 Role cluster_conclusion Conclusion Hypothesis 5-oxo-ETE promotes cancer cell proliferation via OXER1 CellCulture Culture Cancer Cells (e.g., PC3, MDA-MB-231) Treatment Treat with 5-oxo-ETE (Dose-Response) CellCulture->Treatment ProlifAssay Proliferation Assay (MTT or BrdU) Treatment->ProlifAssay Conclusion Validate or Refute Hypothesis ProlifAssay->Conclusion CollectMedia Collect Cell Culture Supernatant SPE Solid-Phase Extraction CollectMedia->SPE LCMS LC-MS/MS Analysis SPE->LCMS LCMS->Conclusion siRNA siRNA Knockdown of OXER1 siRNA_Treatment Treat with 5-oxo-ETE siRNA->siRNA_Treatment siRNA_ProlifAssay Proliferation Assay siRNA_Treatment->siRNA_ProlifAssay siRNA_ProlifAssay->Conclusion

Figure 3: Experimental Workflow for Investigating 5-oxo-ETE in Cancer Proliferation

Therapeutic Implications: Targeting the 5-oxo-ETE/OXER1 Axis

The pivotal role of the 5-oxo-ETE/OXER1 signaling pathway in promoting cancer cell proliferation makes it an attractive target for therapeutic intervention. The development of potent and selective OXER1 antagonists is a promising strategy to disrupt this pro-tumorigenic axis.[3][15] Several small molecule antagonists have been developed and have shown efficacy in preclinical models of inflammatory diseases, and their potential in oncology is an active area of investigation.[3][16]

AntagonistTargetReported IC50Reference(s)
ZINC15959779OXER1Not specified for proliferation[8][17]
Unnamed Indole AnalogsOXER10.0081 nM (in granulocytes)[3]

Table 2: Examples of OXER1 Antagonists

Conclusion

5-oxo-ETE is a potent, endogenously produced lipid mediator that plays a significant role in driving the proliferation of various cancer cells through its interaction with the OXER1 receptor. The biosynthesis of 5-oxo-ETE is intricately linked to the inflammatory and oxidative stress conditions prevalent in the tumor microenvironment, creating a vicious cycle that fuels tumor growth. This technical guide has provided a comprehensive overview of the 5-oxo-ETE/OXER1 axis and equipped researchers with the necessary knowledge and experimental protocols to investigate this pathway. A deeper understanding of this signaling cascade will undoubtedly pave the way for the development of novel and targeted therapies for cancer.

References

  • What are OXER1 antagonists and how do they work?. (2024, June 25). Synapse. [Link]

  • Kalyvianaki, K., et al. (2018). Antagonizing effects of membrane-acting androgens on the eicosanoid receptor OXER1 in prostate cancer. Scientific Reports, 8(1), 1-14. [Link]

  • LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. (2024, April 18). [Link]

  • Henneke, J. C., et al. (2008). Enhanced formation of 5-oxo-6,8,11,14-eicosatetraenoic acid by cancer cells in response to oxidative stress, docosahexaenoic acid and neutrophil-derived 5-hydroxy-6,8,11,14-eicosatetraenoic acid. Carcinogenesis, 29(10), 1863-1871. [Link]

  • O'Flaherty, J. T., et al. (2005). 5-Oxo-ETE analogs and the proliferation of cancer cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1736(3), 228-236. [Link]

  • Panagiotopoulos, A. A., et al. (2021). New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database. ACS Omega, 6(44), 29499-29511. [Link]

  • Panagiotopoulos, A. A., et al. (2021). New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database. ACS Omega, 6(44), 29499-29511. [Link]

  • LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. (2018). Methods in Molecular Biology, 1730, 101-112. [Link]

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. (n.d.). Shimadzu. [Link]

  • Kampa, M., et al. (2023). 5-Oxo-ETE/OXER1: A Link between Tumor Cells and Macrophages Leading to Regulation of Migration. Molecules, 29(1), 224. [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28). News-Medical.Net. [Link]

  • Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). Waters. [Link]

  • Kampa, M., et al. (2022). Enhanced OXER1 expression is indispensable for human cancer cell migration. Biochemical and Biophysical Research Communications, 588, 103-110. [Link]

  • McGill University and Florida Institute of Technology describe OXER1 antagonists. (2016, October 14). BioWorld. [Link]

  • Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. (n.d.). TMIC Li Node. [Link]

  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (2019). Molecules, 24(9), 1664. [Link]

  • Panagiotopoulos, A. A., et al. (2021). New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database. ACS Omega, 6(44), 29499-29511. [Link]

  • EC 50 values calculated after treating MCF7, MDA-MB-231 and PC3 cells... (n.d.). ResearchGate. [Link]

  • sample preparation guideline for extraction of polar metabolites from adherent or. (n.d.). University of Oxford. [Link]

  • How to choose concentration range of drug for cancer-cell proliferation assay?. (2018, March 29). ResearchGate. [Link]

  • Eicosanoid Mass Spectra Protocol Updated 05/04/06 By Ray Deems Synopsis. (2006, May 4). LIPID MAPS. [Link]

  • Powell, W. S., & Rokach, J. (2013). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. Progress in lipid research, 52(4), 651-665. [Link]

  • Guide to cell extraction, sample normalisation and sample submission for metabolomics. (n.d.). University of Oxford. [Link]

  • In vitro cytotoxicity on (A) SKBR3 and (B) MDA-MB-231 cell lines. (C)... (n.d.). ResearchGate. [Link]

  • Sun, Y., et al. (2017). ERK/MAPK signalling pathway and tumorigenesis. Experimental and therapeutic medicine, 13(4), 1987-1992. [Link]

  • Braicu, C., et al. (2019). Targeting the MAPK Pathway in Cancer. Cancers, 11(10), 1533. [Link]

  • The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. (2013). Progress in Lipid Research, 52(4), 651-665. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2021). Pharmaceuticals, 14(12), 1294. [Link]

  • Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells. (2018). Oncology Letters, 16(5), 6589-6594. [Link]

  • Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury. (2019). Frontiers in Physiology, 10, 1034. [Link]

  • Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells. (2018). Oncology Letters, 16(5), 6589-6594. [Link]

  • Inhibition of Androgen-Independent Growth of Prostate Cancer by siRNA-Mediated Androgen Receptor Gene Silencing. (2006, January 2). Defense Technical Information Center. [Link]

  • ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells. (2018). International Journal of Molecular Sciences, 19(11), 3443. [Link]

  • The Impact of Cand1 in Prostate Cancer. (2020). Cancers, 12(2), 428. [Link]

Sources

Methodological & Application

Targeted Quantitation of 5-oxo-ETE in Bronchoalveolar Lavage Fluid (BALF)

Author: BenchChem Technical Support Team. Date: February 2026

A High-Sensitivity LC-MS/MS Workflow for Eicosanoid Profiling

Executive Summary & Biological Context

5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is not merely a degradation product; it is one of the most potent eosinophil chemoattractants known to lipid biology.[1] Unlike its precursor 5-HETE, which has weak chemotactic activity, 5-oxo-ETE acts directly through the OXE receptor (OXER1) to drive severe allergic inflammation and asthmatic responses.[1]

Detecting 5-oxo-ETE in Bronchoalveolar Lavage Fluid (BALF) presents a tripartite challenge:

  • Dilution: BALF is a highly dilute matrix compared to plasma.[1]

  • Instability: The conjugated ketone structure is susceptible to reduction back to 5-HETE or non-enzymatic degradation.[1]

  • Isomerism: It must be chromatographically resolved from other isobaric eicosanoids.[1]

This protocol details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to overcome these barriers.

Biosynthetic Pathway

Understanding the origin of 5-oxo-ETE is critical for troubleshooting background noise and stability.[2][1] It is formed via the 5-Lipoxygenase (5-LOX) pathway, specifically the oxidation of 5-HETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][3][4][5][6][7][8][9]

G AA Arachidonic Acid HPETE 5-HPETE AA->HPETE Oxygenation HETE 5-HETE HPETE->HETE Reduction OXO 5-oxo-ETE (Target Analyte) HETE->OXO Oxidation OXO->HETE Reversible (High NADPH) LOX 5-LOX HEDH 5-HEDH (NADP+)

Figure 1: The 5-LOX/5-HEDH pathway.[2][1] Note the reversible nature of the final step, necessitating immediate metabolic quenching during sample collection.

Sample Collection & Stabilization (Critical)

The "Senior Scientist" Insight: The most common failure point in 5-oxo-ETE analysis is not the Mass Spec; it is the sample collection.[1] 5-oxo-ETE can be rapidly metabolized back to 5-HETE by cellular reductases if cells in the BALF are not immediately removed or quenched.[1]

Reagents
  • Antioxidant Cocktail: 0.05% Butylated hydroxytoluene (BHT) in Methanol.[1]

  • Stop Solution: Ice-cold Methanol.[1]

Protocol
  • Harvest: Collect BALF into pre-chilled tubes on wet ice.

  • Cell Removal: Immediately centrifuge at 4°C (300 x g for 10 min) to pellet cells. Do not freeze the supernatant with cells present.

  • Quenching: Transfer the supernatant to a fresh tube. Immediately add 2 volumes of ice-cold Methanol containing 0.05% BHT .

    • Why? Methanol precipitates proteins (stopping enzymatic reversion to 5-HETE) and BHT prevents oxidative degradation.[1]

  • Storage: Store at -80°C. Stable for 3-6 months.

Sample Preparation: Solid Phase Extraction (SPE)[2]

While Liquid-Liquid Extraction (LLE) is possible, SPE is recommended for BALF due to the large sample volumes (often 1-5 mL) required to reach detection limits.[1]

Internal Standard (IS)[1][2][10]
  • Primary Recommendation: 5-oxo-ETE-d7 (Cayman Chemical).[1]

  • Spiking: Add 1 ng of IS per mL of BALF before extraction to account for recovery losses.[1]

SPE Workflow (Oasis HLB or Strata-X)[2]
  • Sample Pre-treatment:

    • Dilute methanolic BALF supernatant with water to reduce organic content to <15% (essential for retention on SPE).[1]

    • Adjust pH to ~4.0 using dilute Acetic Acid (enhances retention of the carboxylic acid group).[1]

  • Conditioning:

    • 1 mL Methanol.[1]

    • 1 mL Water (pH 4.0).[1]

  • Loading:

    • Load sample at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash with 2 mL 5% Methanol in Water. (Removes salts and polar interferences).[1]

  • Elution:

    • Elute with 1 mL 100% Methanol or Acetonitrile.[1]

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen stream.[1]

    • Reconstitute in 50 µL Mobile Phase A/B (50:50).

Analytical Method: LC-MS/MS

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Ionization: Electrospray Ionization (ESI), Negative Mode .[2][1]

Chromatography Conditions
  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1][10]

  • Mobile Phase A: Water + 0.01% Acetic Acid.[1][11]

  • Mobile Phase B: Acetonitrile/Methanol (90:[1][11]10) + 0.01% Acetic Acid.[1]

  • Flow Rate: 0.3 - 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 30% B[1]

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate 30% B.

Mass Spectrometry Parameters (MRM)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
5-oxo-ETE 317.2 203.1 -22Quantifier
5-oxo-ETE317.259.0-35Qualifier
5-oxo-ETE317.2115.1-28Qualifier
5-oxo-ETE-d7 324.2 210.1 -22Internal Standard

Note: The transition 317 -> 203 corresponds to the decarboxylation and cleavage of the carbon chain, highly specific for the 5-oxo structure.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BALF BALF Collection (Ice Cold) Crash Protein Crash (MeOH + BHT) BALF->Crash Spike Spike IS (5-oxo-ETE-d7) SPE Solid Phase Extraction (HLB Cartridge) Spike->SPE Crash->Spike Dry Evaporation (N2) SPE->Dry LC UPLC Separation (BEH C18) Dry->LC MS ESI(-) MRM 317.2 -> 203.1 LC->MS Data Quantitation (Ratio vs IS) MS->Data

Figure 2: End-to-end workflow from BALF collection to Data Quantitation.[2][1]

Troubleshooting & Validation

Common Pitfalls
  • Peak Tailing: 5-oxo-ETE is a keto-acid.[1][3][12][13] Tailing often indicates secondary interactions with the column.[1] Ensure the mobile phase pH is acidic (Acetic Acid) to keep the carboxyl group protonated.[1]

  • Signal Suppression: BALF contains surfactants (phospholipids).[1] If IS recovery drops below 50%, consider an additional LLE step (Hexane wash) before SPE or use a phospholipid removal plate.[1]

  • Isomer Interference: 5-oxo-15-hydroxy-ETE is a structural isomer.[1] Ensure your gradient is shallow enough between 40-70% B to resolve these potential co-eluting species.[1]

Validation Criteria
  • Linearity: 0.05 ng/mL to 50 ng/mL (R² > 0.99).[1]

  • Recovery: 70-110% (assessed via d7-IS).[1]

  • LOD: Typically ~10-20 pg/mL on modern triple quads.[1]

References

  • Powell, W.S., et al. (1992).[2][1][12] Metabolism of 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid and other 5(S)-hydroxyeicosanoids by a specific dehydrogenase in human polymorphonuclear leukocytes.[2][1][12] Journal of Biological Chemistry.[1][6][12] Link

  • Grant, G.E., et al. (2009).[1][8] 5-Oxo-ETE and the OXE receptor.[1][5][6][8][9] Prostaglandins & Other Lipid Mediators.[1][8][11][10][14] Link

  • Cayman Chemical. 5-oxo-ETE Product Information & Biosynthesis.Link

  • Cayman Chemical. 5-oxo-ETE-d7 (Internal Standard).[1]Link[1]

  • Thakare, R., et al. (2018).[1] Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF.[11][15] Biomedical Chromatography.[1][11][15] Link

Sources

using 5-oxo-ETE in in vitro cell migration assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-oxo-ETE in In Vitro Cell Migration Assays

Introduction

5-oxo-ETE is an arachidonic acid metabolite generated via the 5-lipoxygenase (5-LOX) pathway, specifically through the oxidation of 5-HETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][2][3][4][5][6][7] Unlike many lipid mediators that have broad, redundant effects, 5-oxo-ETE is highly distinct: it is the most potent known lipid chemoattractant for human eosinophils , exceeding the potency of Leukotriene B4 (LTB4) and Platelet-Activating Factor (PAF) in this specific cell type.

While historically studied in asthma and allergy, recent translational research has identified the 5-oxo-ETE/OXER1 axis as a critical driver in prostate and breast cancer metastasis , where it stimulates actin polymerization and invasion.

This guide provides a rigorous technical framework for utilizing 5-oxo-ETE in migration assays, addressing the specific challenges of lipid hydrophobicity, receptor desensitization, and the critical distinction between directional chemotaxis and random chemokinesis.

Mechanism of Action

5-oxo-ETE functions exclusively through the OXE receptor (OXER1) , a G-protein coupled receptor (GPCR).[3][7][8] Binding triggers a


-dependent signaling cascade, leading to a rapid calcium flux, MAPK/ERK phosphorylation, and actin cytoskeleton rearrangement (lamellipodia formation).
Signaling Pathway Diagram

The following diagram illustrates the signal transduction from ligand binding to cytoskeletal remodeling.

OXER1_Signaling Ligand 5-oxo-ETE Receptor OXER1 (GPCR) Ligand->Receptor Binding G_Protein Gαi / Gβγ Receptor->G_Protein Activation PLC PLCβ G_Protein->PLC MAPK MAPK / ERK G_Protein->MAPK Calcium Ca2+ Mobilization PLC->Calcium IP3 pathway Actin Actin Polymerization (F-Actin) Calcium->Actin MAPK->Actin Migration Chemotaxis / Invasion Actin->Migration Lamellipodia

Caption: Figure 1. The OXER1 signaling cascade. 5-oxo-ETE binding triggers G-protein dissociation, leading to calcium mobilization and actin polymerization essential for migration.

Pre-Assay Technical Guide: Handling Lipids

Critical Warning: 5-oxo-ETE is a hydrophobic lipid. It will adhere to standard polystyrene plastics, resulting in effective concentrations significantly lower than calculated.

Storage and Stability
  • Stock Solution: Store in ethanol at -80°C. Avoid DMSO for long-term storage if possible, as it can facilitate oxidation.

  • Inert Atmosphere: Always purge vials with nitrogen or argon gas before re-sealing to prevent oxidative degradation.

  • Vessel Type: Use glass vials or low-bind polypropylene tubes for all intermediate dilutions.

The "BSA Carrier" Rule

Lipids require a carrier protein to remain soluble in aqueous cell culture media and to prevent adsorption to the plastic walls of the migration chamber.

  • Requirement: All migration media must contain 0.1% to 0.5% Fatty Acid-Free BSA (Bovine Serum Albumin) .

  • Why Fatty Acid-Free? Standard BSA often contains bound lipids that can occupy the OXER1 receptor or mask the gradient.

Protocol: Transwell (Boyden Chamber) Migration Assay

This is the gold standard for quantifying migration. This protocol is optimized for eosinophils (suspension) and cancer cells (adherent) .

Materials
  • Chemoattractant: 5-oxo-ETE (Cayman Chemical or equivalent).

  • Chamber: 96-well Transwell system (e.g., Corning HTS or Neuro Probe ChemoTx).

    • Pore Size: 3.0 µm (Eosinophils/Neutrophils) or 8.0 µm (Cancer cells).

  • Detection: Calcein-AM (fluorescent) or Hemacolor (stain).

Step-by-Step Methodology

Step 1: Cell Preparation (The Starvation Step)

  • Rationale: Serum contains growth factors that mask chemotactic effects.

  • Adherent Cells: Starve cells in serum-free media (containing 0.1% BSA) for 12–24 hours prior to the assay.

  • Suspension Cells (Eosinophils): Isolate from fresh blood. Resuspend in migration buffer (HBSS + 0.5% BSA + 10 mM HEPES) immediately before use.

Step 2: Gradient Preparation Prepare 5-oxo-ETE in Migration Buffer. A typical dose-response range is required to find the


.
  • Range: 1 nM to 1000 nM.

  • Peak Efficacy: Usually observed between 10 nM and 100 nM .

Step 3: Loading the Chamber

  • Bottom Chamber: Add 30 µL of 5-oxo-ETE dilutions. Include a Negative Control (Buffer + DMSO vehicle only) and a Positive Control (e.g., 10% FBS for cancer cells, or CCL11/Eotaxin for eosinophils).

  • Filter Placement: Carefully place the polycarbonate filter over the wells.

  • Top Chamber: Pipette 50 µL of cell suspension (

    
     cells/mL for leukocytes; 
    
    
    
    cells/mL for cancer cells) onto the top of the filter.
    • Tip: Avoid introducing air bubbles at the filter interface; bubbles block migration.

Step 4: Incubation

  • Eosinophils/Neutrophils: 45 – 90 minutes at 37°C, 5% CO2. (Fast movers).

  • Cancer Cells: 4 – 16 hours at 37°C, 5% CO2. (Slow movers).

Step 5: Quantification

  • Suspension Cells: Centrifuge the bottom plate (if using a system where cells fall through) or read fluorescence of cells in the bottom well.

  • Adherent Cells: Scrape the top of the filter to remove non-migrated cells. Stain the bottom side of the filter (Crystal Violet or DAPI) and image/count.

Validation: The Checkerboard Assay

Is it Chemotaxis or Chemokinesis? A common error is assuming that increased migration equals chemotaxis (directional). 5-oxo-ETE can also induce chemokinesis (random speed increase). You must perform a Checkerboard Assay to validate directionality.

Experimental Setup: Set up a matrix where the concentration of 5-oxo-ETE varies in both the top (cell) and bottom (source) chambers.

Bottom: 0 nM Bottom: 10 nM Bottom: 100 nM
Top: 0 nM Negative ControlChemotaxis (Gradient +)Chemotaxis (Gradient ++)
Top: 10 nM Reverse GradientChemokinesis (No Gradient)Chemotaxis (Gradient +)
Top: 100 nM Reverse GradientReverse GradientChemokinesis (No Gradient)

Interpretation:

  • True Chemotaxis: Migration is significantly higher in the "Bottom > Top" wells compared to the "Top = Bottom" wells.

  • Chemokinesis: Migration is high wherever 5-oxo-ETE is present, regardless of the gradient (i.e., diagonal values are high).[1]

Data Presentation & Analysis

Calculations Calculate the Chemotactic Index (CI) to normalize data across experiments:



Expected Potency Comparison (Table) When validating 5-oxo-ETE, compare it against standard mediators.

MediatorTarget CellReceptorApprox.[5][9] EC50 (Migration)Notes
5-oxo-ETE EosinophilsOXER11 - 10 nM Most potent lipid for Eosinophils [1].
LTB4 NeutrophilsBLT10.5 - 1 nMMore potent than 5-oxo-ETE for Neutrophils.
PAF EosinophilsPAFr10 - 100 nMLess potent than 5-oxo-ETE.

Troubleshooting

ProblemProbable CauseSolution
High Background Migration Cells are activated during prep.Use endotoxin-free reagents. Handle cells gently. Ensure starvation step is adequate.
No Migration to 5-oxo-ETE Lipid adsorption.Crucial: Ensure 0.1% - 0.5% BSA is in the buffer. Use glass or low-bind plastics for dilutions.
Inconsistent Replicates Air bubbles in Transwell.Visually inspect filter interface. Degas buffers before use.
Loss of Activity over time Oxidation of 5-oxo-ETE.Store stock under Nitrogen. Do not freeze/thaw repeatedly.

References

  • Powell, W. S., et al. (1995). 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent chemoattractant for human eosinophils.[1][3][4][5][7][10][11] J Clin Invest. Link

  • Grant, G. E., et al. (2009). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor.[2][3][4][5][7][8] Pharmacol Ther. Link

  • Sundaram, S., & Ghosh, J. (2006). Expression of 5-oxoETE receptor in prostate cancer cells: critical role in survival and proliferation.[7] Biochem Biophys Res Commun. Link

  • Boyden, S. (1962). The chemotactic effect of mixtures of antibody and antigen on polymorphonuclear leucocytes. J Exp Med. Link

  • Neuro Probe. (n.d.). General Protocol for Chemotaxis.[12]Link

Sources

Application Note: Flow Cytometric Profiling of 5-oxo-ETE-Mediated Granulocyte Activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flow Cytometry Analysis of 5-oxo-ETE-Stimulated Cells Content Type: Application Note & Technical Guide

Executive Summary & Biological Context

5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE ) is an arachidonic acid metabolite and one of the most potent known chemoattractants for human eosinophils.[1][2] Unlike other lipid mediators that broadly activate leukocytes, 5-oxo-ETE exhibits high selectivity for eosinophils and, to a lesser extent, neutrophils and basophils.

Its biological effects are mediated exclusively through the OXE receptor (OXER1) , a G


i/o-coupled GPCR.[3] Upon binding, 5-oxo-ETE triggers a cascade of rapid cellular events including calcium mobilization, actin polymerization (chemotaxis), and upregulation of adhesion molecules (CD11b).[4][5]

Why Flow Cytometry? While traditional chemotaxis assays (Boyden chamber) measure migration, they fail to capture the kinetics of activation. Flow cytometry is the superior modality for dissecting the temporal resolution of 5-oxo-ETE signaling, allowing simultaneous assessment of:

  • Calcium Flux: The immediate GPCR-triggered event (seconds).

  • Shape Change: The cytoskeletal reorganization required for motility (seconds to minutes).

  • Phenotypic Activation: Surface marker upregulation (minutes).

Mechanism of Action (Visualized)

The following diagram illustrates the OXER1 signaling cascade. Understanding this pathway is critical for selecting the appropriate flow cytometry readouts and inhibitors for specificity controls.

OXER1_Signaling Ligand 5-oxo-ETE Receptor OXE Receptor (OXER1) Ligand->Receptor Binding G_Protein Gi/o Protein (Pertussis Toxin Sensitive) Receptor->G_Protein Activation PLC PLC-beta G_Protein->PLC G-beta-gamma subunits Actin Actin Polymerization (F-Actin) G_Protein->Actin Rho/Rac Pathways IP3 IP3 Generation PLC->IP3 Ca_Store ER Ca2+ Release IP3->Ca_Store Ca_Influx Ca2+ Influx (CRAC Channels) Ca_Store->Ca_Influx Store-Operated Entry Integrin CD11b Upregulation (Adhesion) Ca_Influx->Integrin Granule Exocytosis

Figure 1: 5-oxo-ETE signaling cascade via the OXE receptor. Note that calcium flux and actin polymerization are distinct but temporally related events measurable by flow cytometry.

Protocol A: Kinetic Calcium Flux Analysis

Objective: Measure real-time cytosolic Calcium (


) concentration changes upon 5-oxo-ETE stimulation.
Target Population:  Human Eosinophils and Neutrophils.[1][2][5][6][7][8][9][10]
Experimental Design & Rationale
  • Dye Selection: Fluo-4 AM (Green) is preferred over Fluo-3 for higher brightness. For ratiometric analysis (which corrects for cell size/dye loading artifacts), use Indo-1 (UV laser required) or a combination of Fluo-4 (Green) and Fura Red (Far Red) .

  • Temperature Control: Essential. GPCR signaling kinetics are temperature-dependent. Maintain samples at 37°C.

Step-by-Step Protocol
  • Cell Isolation: Isolate polymorphonuclear leukocytes (PMNs) from whole blood using Dextran sedimentation followed by a Ficoll-Paque gradient.

    • Expert Tip: Do not use hypotonic lysis for RBCs if possible, as it can pre-activate eosinophils. Use an ammonium chloride-based lysis buffer on ice.

  • Dye Loading:

    • Resuspend PMNs (

      
       cells/mL) in Loading Buffer (HBSS with 
      
      
      
      , 0.1% BSA).
    • Add Fluo-4 AM (final conc. 2-4 µM) and Pluronic F-127 (0.02%).

    • Incubate 30 mins at Room Temperature (RT) in the dark.

    • Wash 2x with Assay Buffer (HBSS, 1% BSA, 10mM HEPES).

  • Surface Staining (Optional but Recommended):

    • Stain with anti-CD16-APC to distinguish Neutrophils (CD16 high) from Eosinophils (CD16 low/neg).

    • Note: Eosinophils have high autofluorescence; ensure your gating strategy accounts for this (see Gating Strategy below).

  • Acquisition (The "Add-and-Read" Method):

    • Establish a baseline for 30 seconds.

    • Stimulation: Remove tube, add 5-oxo-ETE (Target final conc: 10 nM - 100 nM), vortex gently (1 sec), and immediately return to the nozzle.

    • Record events for 120-180 seconds.

  • Controls:

    • Positive Control: Ionomycin (1 µM).

    • Specificity Control: Pre-incubate with Pertussis Toxin (100 ng/mL for 2 hrs) to block Gi signaling.

Protocol B: Rapid Actin Polymerization & Shape Change

Objective: Quantify cytoskeletal reorganization. Rationale: Eosinophils undergo rapid shape change (polarization) within seconds of OXER1 activation. This can be measured via F-actin staining OR, more simply, by Forward Scatter (FSC) changes.

Method 1: The FSC "Shape Change" Assay (Label-Free)

Recent studies (2024-2025) indicate that 5-oxo-ETE induces a rapid increase in Forward Scatter (FSC) due to cell polarization.

  • Setup: Run PMNs on a flow cytometer.

  • Stimulation: Add 5-oxo-ETE (100 nM).

  • Readout: Monitor FSC-Area vs. Time.

  • Result: A rapid increase in FSC (peaking at ~2 mins) indicates shape change.[6] This is non-destructive and requires no fixation.

Method 2: Phalloidin F-Actin Assay (The Gold Standard)
  • Stimulation: Aliquot

    
     cells into tubes. Keep at 37°C.
    
  • Time Course: Add 5-oxo-ETE (100 nM). Stop reaction at 0s, 15s, 30s, 60s, and 120s.

  • Fixation: Stop reaction immediately by adding 4% Paraformaldehyde (pre-warmed). Fix for 10 mins.

  • Permeabilization & Staining:

    • Wash and resuspend in Perm Buffer (PBS + 0.1% Saponin + 1% BSA).

    • Add Phalloidin-FITC (or Alexa Fluor 488). Incubate 20 mins.

  • Analysis: Measure Mean Fluorescence Intensity (MFI) in the FITC channel.

    • Expectation: A sharp peak in MFI at 30-60 seconds, returning to baseline by 5 minutes.

Protocol C: CD11b Upregulation (Granulocyte Activation)

Objective: Assess downstream functional activation (adhesion capability).

  • Stimulation: Incubate whole blood or isolated PMNs with 5-oxo-ETE (10-100 nM) for 15 minutes at 37°C.

    • Note: Unlike calcium (seconds), integrin upregulation requires minutes.

  • Staining: Place tubes on ice (to stop trafficking). Add anti-CD11b-PE and anti-CD16-FITC . Incubate 20 mins.

  • Lysis/Fixation: Lyse RBCs (if whole blood) and fix.

  • Analysis: Gate on Eosinophils (CD16-) and Neutrophils (CD16+). Measure CD11b MFI relative to unstimulated control.

Data Analysis & Gating Strategy

Correct gating is the single most critical factor when working with 5-oxo-ETE, as it affects eosinophils and neutrophils differently.

Gating_Strategy Raw All Events Singlets Singlets (FSC-A vs FSC-H) Raw->Singlets Leukocytes Leukocytes (SSC vs FSC) Singlets->Leukocytes Granulocytes Granulocytes (High SSC) Leukocytes->Granulocytes Eos Eosinophils (CD16- / High Autofluorescence) Granulocytes->Eos High SSC CD16 Neg Neuts Neutrophils (CD16+ / Low Autofluorescence) Granulocytes->Neuts Mod SSC CD16 Pos

Figure 2: Gating hierarchy. Eosinophils are distinguished from neutrophils by higher Side Scatter (SSC) and lack of CD16 expression.

Critical Gating Note: Eosinophils possess high intrinsic autofluorescence (due to flavin-containing granules).

  • Avoid: Using FITC/GFP channels for weak markers on eosinophils if possible.

  • Utilize: The autofluorescence in the FITC channel can actually be used to identify eosinophils if no CD16 antibody is used (Eos = High SSC + High Autofluorescence; Neuts = Mod SSC + Low Autofluorescence).

Troubleshooting & Reagent Guide
IssueProbable CauseSolution
No Calcium Response 5-oxo-ETE degradation5-oxo-ETE is an unstable lipid. Store at -80°C in ethanol under nitrogen. Evaporate and resuspend immediately before use.
High Background Activation Isolation stressEosinophils are fragile. Avoid vigorous vortexing. Use endotoxin-free buffers.
Weak CD16 Staining SheddingActivated neutrophils shed CD16 (via ADAM17). If cells are highly activated, CD16 separation may blur. Use CD66b as an alternative granulocyte marker.
Dye Leakage Anion transportAdd Probenecid (2.5 mM) to the assay buffer to retain Fluo-4 inside the cells.

Key Reagents:

  • Agonist: 5-oxo-ETE (Cayman Chemical or equivalent).

  • Antagonist (Tool Compound): GW627368X (EP4 antagonist, but often used to check cross-reactivity) or specific OXE antagonists if available in your library.

  • Positive Control: fMLP (for neutrophils) or Eotaxin/CCL11 (for eosinophils) to validate cell health.

References
  • Powell WS, Rokach J. (2013).[3] The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor.[1][2][3][4][5][7][11][12] Progress in Lipid Research, 52(4), 651-665.[7][11]

  • Grant GE, et al. (2009). 5-Oxo-ETE is a potent stimulator of actin polymerization in feline peripheral blood granulocytes.[5] Biochemical Pharmacology.

  • Stubbendorff M, et al. (2025). Rapid autofluorescence flow cytometric analysis of agonist-induced neutrophil and eosinophil polarization. Journal of Inflammation.[8]

  • Powell WS, et al. (1997). Effects of 5-oxo-6,8,11,14-eicosatetraenoic acid on expression of CD11b, actin polymerization, and adherence in human neutrophils.[7][10] Journal of Clinical Investigation.

  • Gravel S, et al. (2009). The 5-oxo-ETE receptor (OXER1) is a G(i/o)-protein coupled receptor.[1][2][3][11] Journal of Biological Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Guide: Improving Stability of 5-oxo-ETE in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Redox Trap"

5-oxo-ETE (5-oxo-6,8,11,14-eicosatetraenoic acid) presents a unique stability challenge compared to other eicosanoids. Unlike prostaglandins which primarily degrade via hydrolysis or oxidation, 5-oxo-ETE is metabolically unstable due to enzymatic reversibility.

The enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) is fully reversible.[1][2][3][4][5] In resting cells (high NADPH/NADP+ ratio), this enzyme rapidly reduces 5-oxo-ETE back to its precursor, 5-HETE.[1][3] Therefore, "stability" is not just about preventing degradation; it is about freezing the cellular redox state immediately upon sample collection.

PART 1: The Biological Stability Crisis (Sample Collection)

The Mechanism of Loss

If you observe low recovery or high variability, your issue is likely occurring within the first 5 minutes of collection.

Diagram 1: The 5-oxo-ETE Metabolic Instability Loop

This diagram illustrates the reversible pathway that causes 5-oxo-ETE to "disappear" back into 5-HETE if cells are not immediately quenched.

G AA Arachidonic Acid HpETE 5-HpETE AA->HpETE 5-LOX HETE 5-HETE (Precursor) HpETE->HETE Peroxidase OxoETE 5-oxo-ETE (Target Analyte) HETE->OxoETE 5-HEDH (High NADP+) OxoETE->HETE CRITICAL RISK: Reduction by NADPH (Resting Cells) Degradation 5-oxo-20-OH-ETE (Omega Oxidation) OxoETE->Degradation CYP4F3A (Omega-hydroxylase)

Caption: The 5-HEDH Reversibility Trap. In resting cells, high intracellular NADPH drives the reaction to the left, converting your target (5-oxo-ETE) back into 5-HETE.

Protocol 1: The "Golden Hour" Collection Method

Objective: Prevent enzymatic reduction and omega-oxidation.

ParameterRecommendationTechnical Rationale
Anticoagulant EDTA (K2 or K3)Heparin can interfere with downstream PCR or certain extraction efficiencies; EDTA chelates calcium, slowing some calcium-dependent phospholipases.
Temperature 4°C (Ice Bath) Essential. 5-HEDH activity is temperature-dependent. Keep samples on wet ice immediately.
Quenching Methanol (1:4 v/v) Mandatory. You must precipitate proteins immediately to stop 5-HEDH.
Additives BHT (0.005%) Prevents non-enzymatic auto-oxidation of the conjugated diene structure.
Step-by-Step Workflow
  • Prepare Quench Solution: Ice-cold Methanol containing 0.005% BHT (Butylated hydroxytoluene) and 10 µM Indomethacin (to block COX artifacts).

  • Blood Draw: Collect blood into pre-chilled EDTA tubes.

  • Immediate Separation (Option A - Plasma): Centrifuge at 4°C, 2000 x g for 10 min. Time limit: <15 mins from draw.

  • Immediate Quench (Option B - Whole Blood): If centrifugation is delayed, add 1 volume of blood to 4 volumes of Quench Solution immediately. Vortex vigorously.

  • Flash Freeze: Transfer supernatant to cryovials and freeze in liquid nitrogen or dry ice. Store at -80°C.

PART 2: Extraction & Chemical Stability

Troubleshooting Extraction Efficiency

5-oxo-ETE is lipophilic but contains a polar ketone group. Standard lipid extraction protocols (Folch) may need modification.

Q: My internal standard (d7-5-oxo-ETE) recovery is low (<40%). Why? A: This is often due to pH issues during Solid Phase Extraction (SPE) or adsorption to plastics.

Diagram 2: Optimized Extraction Decision Tree

Extraction Start Sample: Plasma/Cell Supernatant Acidify Acidify to pH 3.0 (Dilute HCl or Formic Acid) Start->Acidify Protonate COOH group PlasticCheck Are you using Polypropylene? Acidify->PlasticCheck Glass Switch to Glass or Low-Bind Plastics PlasticCheck->Glass Yes (Risk of Adsorption) SPE SPE Extraction (HLB or C18) PlasticCheck->SPE No Glass->SPE Wash Wash: 15% MeOH (Remove salts/proteins) SPE->Wash Elute Elute: 100% MeOH (Collect 5-oxo-ETE) Wash->Elute

Caption: Extraction workflow emphasizing pH control for the carboxylic acid moiety and material selection to prevent lipophilic adsorption.

Protocol 2: Solid Phase Extraction (SPE)

Reference Standard: Powell, W.S. (1999)

  • Acidification: Adjust sample pH to 3.0–3.5 using 1M HCl or Formic Acid.

    • Why: 5-oxo-ETE is a weak acid (pKa ~4.8). Acidification ensures it is uncharged (COOH form), maximizing retention on reverse-phase sorbents.

  • Column: Oasis HLB or C18 cartridges (30 mg or 60 mg).

  • Equilibration: 1 mL Methanol followed by 1 mL pH 3.0 Water.

  • Load: Apply acidified sample (gravity flow or low vacuum).

  • Wash: 1 mL 15% Methanol in water.

    • Critical: Do not exceed 20% Methanol in the wash, or you will prematurely elute the 5-oxo-ETE.

  • Elution: 1 mL 100% Methanol (or Acetonitrile).

  • Evaporation: Dry under Nitrogen stream. Do not use heat (>35°C) as this promotes isomerization of the 8,9-double bond.

PART 3: Analytical Troubleshooting (LC-MS/MS)

Q: I see a split peak or "shoulders" on my 5-oxo-ETE chromatogram. A: This indicates Isomerization .

  • Cause: Exposure to light or heat during evaporation. The 6-trans, 8-cis, 11-cis, 14-cis configuration is thermally labile.

  • Fix: Perform all evaporation steps in the dark or amber vials. Ensure autosampler is kept at 4°C.

Q: I am detecting high background levels of 5-oxo-ETE in control samples. A: This is likely Ex Vivo Artifactual Formation .

  • Cause: Activation of platelets or neutrophils during the blood draw (mechanical stress).

  • Fix: Use a larger gauge needle (21G or 23G) to prevent shear stress. Ensure Indomethacin/BHT is present in the quench solution to stop LOX/COX activity immediately.

Recommended LC-MS/MS Transitions
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Polarity
5-oxo-ETE 317.2203.1-18Negative (ESI-)
5-oxo-ETE 317.2255.2-22Negative (ESI-)
d7-5-oxo-ETE 324.2210.1-18Negative (ESI-)

Note: The transition 317 -> 203 corresponds to the loss of the carboxyl end and cleavage adjacent to the keto group, which is highly specific.

Frequently Asked Questions (FAQs)

Q: Can I store plasma at -20°C? A: No. 5-oxo-ETE degrades significantly at -20°C over 1-2 weeks. Storage at -80°C is mandatory for stability >1 month.

Q: Why do you recommend BHT over other antioxidants? A: BHT (Butylated hydroxytoluene) is lipophilic and co-extracts with the lipid fraction, providing protection throughout the drying and reconstitution phases. Water-soluble antioxidants (like Ascorbic Acid) are lost during the wash steps of SPE.

Q: Is 5-oxo-ETE light sensitive? A: Yes. It contains a conjugated diene system. While not as sensitive as some retinoids, prolonged exposure to direct bench light can cause cis-trans isomerization. Use amber glassware.

References

  • Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid.[3] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340–355.[3]

  • Powell, W. S., et al. (1992). Metabolism of 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid and other 5(S)-hydroxyeicosanoids by a specific dehydrogenase in human polymorphonuclear leukocytes.[4][6] Journal of Biological Chemistry, 267(27), 19233-19241.[4]

  • Erlemann, K. R., et al. (2007). Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells. Biochemical Journal, 403(1), 157–165.

  • Grant, G. E., et al. (2009). 5-Oxo-ETE is a major product of 5-lipoxygenase stimulation in human neutrophils and a potent chemoattractant for eosinophils. Prostaglandins, Leukotrienes and Essential Fatty Acids.

Sources

Technical Support Center: Troubleshooting Low Signal in 5-oxo-ETE Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with detecting this potent lipid mediator. Given its low endogenous concentrations and potential for instability, achieving a robust and sensitive signal for 5-oxo-ETE requires careful optimization at every step of the analytical workflow.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting strategies, grounded in scientific principles and field-proven experience.

I. Sample Handling and Preparation FAQs

Proper sample collection and preparation are paramount for successful 5-oxo-ETE analysis. Errors at this stage are a frequent cause of low or undetectable signals.

Question: My 5-oxo-ETE signal is consistently low or absent across all my samples. Where should I start troubleshooting?

Answer: A complete loss of signal often points to a systemic issue in the early stages of your workflow.[3] Before diving into complex instrument diagnostics, let's evaluate the foundational steps: sample collection, storage, and extraction.

1. Assess Sample Stability and Storage: 5-oxo-ETE, like other eicosanoids, can be unstable and susceptible to degradation.[2]

  • Storage Temperature: Samples should be stored at -80°C to minimize enzymatic activity and chemical degradation.[4] Studies have shown that while some analytes are stable at -60°C, variations can occur at higher temperatures. For long-term stability, storing lipid extracts in an organic solvent with antioxidants at -20°C or lower in an oxygen-free environment is recommended.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to analyte degradation. It's crucial to aliquot samples into single-use volumes immediately after collection to avoid this.[4]

  • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), during sample collection and extraction can prevent auto-oxidation of 5-oxo-ETE.[2][5]

2. Evaluate Your Extraction Protocol: The goal of extraction is to efficiently isolate 5-oxo-ETE from the biological matrix while minimizing interferences.

  • Extraction Method: Solid-phase extraction (SPE) is a widely used and effective method for eicosanoid analysis due to its high extraction yields and ability to reduce matrix effects.[5][6] Liquid-liquid extraction (LLE) is another option, but may have lower recovery for more hydrophilic compounds.[6]

  • Solvent Selection: Ensure the solvents used in your extraction are of high purity (LC-MS grade) and are appropriate for the chosen extraction method. For SPE, a common approach involves conditioning the cartridge with methanol, equilibrating with water, loading the acidified sample, washing with a low-percentage organic solvent, and eluting with a higher-percentage organic solvent like methanol or ethyl acetate.

  • pH Adjustment: Acidifying the sample to a pH of approximately 3-4 before extraction is critical for protonating the carboxylic acid group of 5-oxo-ETE, which enhances its retention on reversed-phase SPE cartridges.

3. Verify Internal Standard Addition: An appropriate internal standard (IS), such as a deuterated form of 5-oxo-ETE (e.g., d4-5-oxo-ETE), is essential for accurate quantification.[7] The IS should be added to the sample at the very beginning of the extraction process to account for any analyte loss during sample preparation. A low or absent signal for your internal standard is a strong indicator of a problem with your extraction procedure.

Question: I'm observing a signal for my internal standard, but not for my endogenous 5-oxo-ETE. What could be the issue?

Answer: This scenario suggests that your extraction and analytical system are fundamentally working, but the concentration of endogenous 5-oxo-ETE in your samples is below the limit of detection (LOD) or limit of quantification (LOQ) of your method.

1. Biological Considerations:

  • Low Endogenous Levels: 5-oxo-ETE is often present at very low concentrations (pM to nM range) in biological fluids.[1] The specific cell type, tissue, or biological fluid, as well as the physiological or pathological state, will greatly influence its concentration.

  • Biosynthesis Requirements: The synthesis of 5-oxo-ETE from its precursor, 5-HETE, is dependent on the availability of the cofactor NADP+.[7][8] Conditions that promote the oxidation of NADPH to NADP+, such as oxidative stress, are necessary for significant 5-oxo-ETE production.[7]

2. Method Sensitivity:

  • Sample Concentration: Consider concentrating your sample to increase the amount of 5-oxo-ETE injected into the LC-MS system. This can be achieved by evaporating the solvent after extraction and reconstituting the sample in a smaller volume of the initial mobile phase.[9]

  • Injection Volume: Increasing the injection volume can also help to introduce more analyte into the system, but be mindful of potential peak shape distortion or column overloading.[1]

3. Potential for Rapid Metabolism: 5-oxo-ETE can be further metabolized in certain cell types, leading to a decrease in its concentration.[10] For example, human eosinophils can metabolize 5-oxo-ETE to 5-oxo-15(S)-hydroxy-ETE.[10]

II. Liquid Chromatography (LC) Optimization FAQs

Chromatographic separation is crucial for resolving 5-oxo-ETE from isobaric interferences and reducing matrix effects.

Question: My 5-oxo-ETE peak is broad, tailing, or splitting. How can I improve the chromatography?

Answer: Poor peak shape can compromise both sensitivity and accurate integration. Several factors in your LC method could be contributing to this issue.

1. Column Choice and Mobile Phase Composition:

  • Column Chemistry: A C18 reversed-phase column is commonly used for eicosanoid analysis.[11][12] The specific brand and model can influence selectivity and peak shape.

  • Mobile Phase pH: The pH of your mobile phase is critical. Since 5-oxo-ETE has a carboxylic acid group, maintaining an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) will keep it in its neutral form, leading to better retention and peak shape on a C18 column.[13]

  • Mobile Phase Composition: A typical mobile phase for eicosanoid analysis consists of a gradient of water and an organic solvent like acetonitrile or methanol, with an acidic modifier.[11] Optimizing the gradient profile (slope and duration) can significantly improve peak resolution and shape.[13]

2. Injection Solvent and Volume:

  • Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger (i.e., has a higher organic content) than your initial mobile phase can cause peak distortion. It is best to reconstitute your sample in the initial mobile phase or a weaker solvent.

  • Large Injection Volume: As mentioned earlier, while a larger injection volume can increase signal, it can also lead to broader peaks if the injection solvent is not compatible with the mobile phase.

3. System Issues:

  • Column Clogging: A buildup of particulate matter from samples can lead to high backpressure and poor peak shape. Using a guard column and filtering your samples can help prevent this.

  • Dead Volume: Excessive tubing length or poorly made connections can introduce dead volume into the system, causing peak broadening.

Experimental Workflow: Basic LC Method Optimization

LC_Optimization cluster_Preparation Preparation cluster_LC_Parameters LC Parameter Evaluation cluster_Analysis Analysis & Refinement Prepare_Standards Prepare 5-oxo-ETE & IS Standards Reconstitute Reconstitute in Initial Mobile Phase Prepare_Standards->Reconstitute Inject Inject Standards Reconstitute->Inject Gradient Test Gradient Slopes (e.g., 5-95% B in 10, 15, 20 min) Gradient->Inject Flow_Rate Evaluate Flow Rates (e.g., 0.2, 0.3, 0.4 mL/min) Flow_Rate->Inject Column_Temp Assess Column Temperature (e.g., 30, 40, 50 °C) Column_Temp->Inject Evaluate Evaluate Peak Shape, Retention Time, & Signal Inject->Evaluate Refine Refine Parameters for Optimal Performance Evaluate->Refine MS_Troubleshooting Start Low or No 5-oxo-ETE Signal Check_IS Is the Internal Standard (IS) Signal Present? Start->Check_IS Troubleshoot_SamplePrep Troubleshoot Sample Preparation & Extraction Check_IS->Troubleshoot_SamplePrep No Check_Concentration Is Endogenous Concentration Sufficient? Check_IS->Check_Concentration Yes No_IS No Check_LC_Plumbing Check LC System for Leaks, Clogs, or Pump Issues Troubleshoot_SamplePrep->Check_LC_Plumbing Yes_IS Yes Concentrate_Sample Concentrate Sample Extract Check_Concentration->Concentrate_Sample No/Unknown Optimize_MS Optimize MS Parameters Check_Concentration->Optimize_MS Yes No_Concentration No/Unknown Increase_Injection Increase Injection Volume Concentrate_Sample->Increase_Injection Yes_Concentration Yes Optimize_Source Tune Ion Source: Voltage, Gas, Temperature Optimize_MS->Optimize_Source Optimize_MSMS Optimize MS/MS: Collision Energy, Product Ions Optimize_MS->Optimize_MSMS

Sources

Technical Support Center: Synthesis of 5-oxo-ETE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this potent inflammatory mediator. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthetic 5-oxo-ETE.

Introduction to 5-oxo-ETE Synthesis

5-oxo-ETE is a significant metabolite of arachidonic acid, biosynthesized via the 5-lipoxygenase pathway. In a laboratory setting, the synthesis of 5-oxo-ETE typically involves the oxidation of its precursor, 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE). While seemingly straightforward, this oxidation step is fraught with potential challenges, including low yields, difficult purifications, and the formation of unwanted side products.

The primary synthetic challenge lies in the selective oxidation of the C5-hydroxyl group of 5-HETE to a ketone without affecting the sensitive polyunsaturated fatty acid chain. The choice of oxidant and reaction conditions is therefore critical to the success of the synthesis.

Core Synthesis Pathway & Key Control Points

The most common and effective synthetic route involves the oxidation of a 5-HETE precursor. The overall workflow can be visualized as follows:

5-oxo-ETE Synthesis Workflow Arachidonic_Acid Arachidonic Acid Intermediate_2 Iodolactone Intermediate Arachidonic_Acid->Intermediate_2 Iodolactonization Intermediate_3 5-HETE Precursor (Lactone) Intermediate_2->Intermediate_3 Radical-based Deiodination Intermediate_4 5-HETE Analogue Intermediate_3->Intermediate_4 Lactone Hydrolysis (e.g., LiOH) Oxidation Oxidation Reaction Intermediate_4->Oxidation Addition of Oxidant Purification Purification Oxidation->Purification Final_Product 5-oxo-ETE Purification->Final_Product

Caption: A generalized workflow for the chemical synthesis of 5-oxo-ETE from arachidonic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 5-oxo-ETE, providing causative explanations and actionable solutions.

FAQ 1: Low or No Yield of 5-oxo-ETE after Oxidation

Question: I performed the oxidation of my 5-HETE precursor, but my yield is very low, or I cannot detect any product. What could be the issue?

Answer:

Low or no yield is a frequent problem that can stem from several factors related to the choice of oxidant, reaction conditions, and the stability of the starting material and product.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Ineffective Oxidant The chosen oxidizing agent may not be potent enough or may be degraded. Common oxidants for this conversion include Dess-Martin periodinane (DMP) and pyridinium chlorochromate (PCC).[1][2]Verify Oxidant Quality: Use a freshly opened bottle of the oxidant or test its activity on a simpler alcohol. Consider a Different Oxidant: If using a milder oxidant, switch to a more robust one like DMP. DMP is known for its mild conditions and high efficiency in oxidizing sensitive alcohols.[3]
Sub-optimal Reaction Conditions Temperature, reaction time, and solvent can significantly impact the reaction's success. For instance, Swern oxidations require cryogenic temperatures (<-60 °C) to be effective.[4][5]Optimize Temperature: Ensure the reaction is conducted at the optimal temperature for the chosen oxidant. For DMP, room temperature is typically sufficient.[3] Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.
Degradation of Starting Material or Product 5-HETE and 5-oxo-ETE are polyunsaturated molecules susceptible to oxidation and isomerization.[6] Acidic or basic conditions can also lead to degradation or side reactions.Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted oxidation. Control pH: For DMP oxidations, the reaction produces acetic acid, which can catalyze side reactions. Buffering the reaction with pyridine or sodium bicarbonate can mitigate this.[3]
Presence of Water Some oxidizing agents, like PCC, can lead to over-oxidation to the carboxylic acid if water is present.[7]Use Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before use.
FAQ 2: Presence of Multiple Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC or multiple peaks in my HPLC analysis. What are these impurities and how can I avoid them?

Answer:

The formation of impurities is often linked to side reactions occurring in parallel to the desired oxidation.

Common Impurities and Their Prevention:

  • Unreacted 5-HETE: Incomplete oxidation is a common source of this impurity.

    • Solution: Increase the equivalents of the oxidizing agent or extend the reaction time. Monitor the reaction by TLC until the starting material is fully consumed.

  • Isomerized Byproducts: The conjugated double bond system in 5-oxo-ETE is susceptible to isomerization, particularly the 8,9-trans isomer.[6] This can be promoted by heat or acidic/basic conditions.

    • Solution: Maintain neutral pH and conduct the reaction at room temperature or below. Avoid prolonged exposure to light and heat during workup and purification.

  • Lactone Formation: In the presence of acid, the carboxylic acid can intramolecularly cyclize with the hydroxyl group of 5-HETE, or the newly formed ketone in 5-oxo-ETE can promote side reactions. A common side reaction during DMP oxidation is acid-catalyzed lactonization.[1]

    • Solution: Add a mild, non-nucleophilic base like pyridine to the reaction mixture to neutralize the acetic acid byproduct of the DMP oxidation.[1]

  • Over-oxidized Products: While less common with selective reagents like DMP, stronger oxidants or the presence of water with reagents like PCC can lead to the formation of other oxidized species.

    • Solution: Use a selective oxidant and ensure anhydrous conditions.

FAQ 3: Difficulty in Purifying 5-oxo-ETE

Question: I am struggling to separate 5-oxo-ETE from the starting material and other byproducts. What purification strategy do you recommend?

Answer:

Purification of 5-oxo-ETE requires careful chromatographic techniques due to its similar polarity to its precursor and its sensitivity.

Purification Strategy:

Purification Strategy Crude_Product Crude Reaction Mixture Flash_Chromatography Silica Gel Flash Chromatography Crude_Product->Flash_Chromatography Primary Purification HPLC Reverse-Phase HPLC (if needed) Flash_Chromatography->HPLC High-Purity Polish Pure_Product Pure 5-oxo-ETE Flash_Chromatography->Pure_Product If sufficiently pure HPLC->Pure_Product

Sources

Technical Support Center: 5-oxo-ETE Immunoassay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Cross-Reactivity & Specificity in 5-oxo-ETE Analysis

Executive Summary: The "Abundance Paradox"

Welcome to the technical support center for 5-oxo-ETE analysis. If you are reading this, you are likely experiencing high background signal, inconsistent reproducibility, or data that conflicts with biological expectations.

In 90% of cases, the issue is not the antibody's affinity, but the sample's composition .

5-oxo-ETE (5-oxo-6,8,11,14-eicosatetraenoic acid) is a potent eosinophil chemoattractant produced by the oxidation of 5-HETE .[1][2][3][4][5][6] The fundamental challenge in 5-oxo-ETE immunoassays is the Abundance Paradox :

  • 5-HETE is the direct biosynthetic precursor.

  • 5-HETE is often present at concentrations 100-fold to 1000-fold higher than 5-oxo-ETE in biological samples.

  • Even if an antibody has low cross-reactivity (e.g., 0.5%) with 5-HETE, the massive molar excess of 5-HETE will generate a false positive signal that masks the true 5-oxo-ETE levels.

This guide provides the protocols and logic required to isolate the signal from the noise.

Part 1: The Biological Landscape of Interference

To troubleshoot effectively, you must understand the biosynthetic pathway. 5-oxo-ETE is not a stable endpoint; it is in dynamic equilibrium with 5-HETE, mediated by the NADP+-dependent enzyme 5-HEDH (5-hydroxyeicosanoid dehydrogenase).[1][3][7]

Visualizing the Interference Pathway

The following diagram illustrates the biosynthetic relationship and the structural "danger zones" for immunoassay cross-reactivity.

BiosynthesisPath cluster_interference Immunoassay Risk Zone AA Arachidonic Acid (Substrate) HPETE 5-HpETE (Unstable Intermediate) AA->HPETE Oxygenation HETE 5-HETE (Major Interferent) High Abundance HPETE->HETE Reduction OXO 5-oxo-ETE (Target Analyte) Low Abundance HETE->OXO Oxidation (Reversible) LOX 5-LOX HEDH 5-HEDH (NADP+ dependent)

Figure 1: The 5-Lipoxygenase pathway showing the reversible conversion between 5-HETE and 5-oxo-ETE.[3][5][8][9] Note that 5-HETE acts as a massive reservoir, creating a high risk of false positives in immunoassays.

Part 2: Cross-Reactivity Data & Analysis

Before running samples, evaluate your assay's specificity against this reference table. If your sample matrix contains high levels of the "High Risk" compounds, direct ELISA without purification is not recommended .

AnalyteStructural RelationTypical Cross-Reactivity (%)Risk LevelMitigation Strategy
5-oxo-ETE Target 100% N/A N/A
5-HETEPrecursor (Hydroxyl group vs. Keto group)0.1% - 2.0%CRITICAL Must remove via HPLC/SPE due to high molar abundance.
LTB45-LOX Pathway Isomer< 0.01%LowStandard specificity usually sufficient.
15-oxo-ETERegioisomer< 0.05%LowBiologically distinct pathway.
Arachidonic AcidSubstrate< 0.01%NegligibleWash steps in SPE remove bulk lipids.

Scientist's Note: Do not be lulled into safety by a "0.1%" cross-reactivity spec. If you have 10,000 pg/mL of 5-HETE and 10 pg/mL of 5-oxo-ETE, the interference contributes 10 pg/mL of signal—a 100% error .

Part 3: The "Gold Standard" Purification Protocol

To ensure data integrity, you must separate 5-oxo-ETE from 5-HETE prior to quantification. This protocol uses Solid Phase Extraction (SPE) followed by RP-HPLC.

Step 1: Sample Extraction (SPE)
  • Objective: Remove proteins, salts, and bulk phospholipids.

  • Materials: C18 SPE Columns (e.g., Sep-Pak or equivalent), Acidified Water (pH 3.5), Methanol.

  • Conditioning: Wash column with 5 mL Methanol, followed by 5 mL Water.

  • Sample Loading: Acidify sample to pH 3.5-4.0 (using dilute HCl or Acetic Acid) to protonate the carboxylic acid group, enhancing binding to C18. Load sample slowly.

  • Wash: Wash with 5 mL Water followed by 5 mL 10% Methanol/Water (removes salts and polar impurities).

  • Elution: Elute with 2 mL Methanol.

  • Drying: Evaporate methanol under a stream of nitrogen.

Step 2: HPLC Purification (The Critical Step)
  • Objective: Physically separate 5-HETE from 5-oxo-ETE.

  • System: Reverse-Phase HPLC (C18 column).

  • Mobile Phase: Isocratic elution is often sufficient, typically Methanol:Water:Acetic Acid (75:25:0.01).

  • Detection: Monitor UV absorbance.[5][10]

    • 5-oxo-ETE: Absorbance max at 280 nm (due to the conjugated ketone).

    • 5-HETE: Absorbance max at 235 nm .

  • Collection: Collect the fraction corresponding to the 5-oxo-ETE retention time (determined by running a pure standard). Evaporate the solvent and reconstitute in the ELISA buffer.

Part 4: Troubleshooting Guide (FAQ)

Q1: My standard curve looks good, but my samples are reading "Over Range" or have incredibly high background. Why?

A: This is the classic signature of matrix interference or 5-HETE cross-reactivity .

  • Diagnosis: Perform a "Spike-and-Recovery" test. Spike a known amount of 5-oxo-ETE into your sample matrix. If you recover 200-300% of the expected signal, your background is interfering.

  • Solution: You cannot dilute your way out of this if the ratio of 5-HETE to 5-oxo-ETE is fixed. You must perform the HPLC purification step described in Part 3.

Q2: I see high variability between replicates.

A: 5-oxo-ETE is chemically unstable and sensitive to oxidation/reduction cycles.

  • Causality: If samples are left at room temperature, residual enzymatic activity (if not fully protein-precipitated) or auto-oxidation can alter the ketone group.

  • Fix:

    • Keep all samples on ice.

    • Add an antioxidant like BHT (Butylated Hydroxytoluene) to the storage solvent.

    • Store samples at -80°C under nitrogen gas to prevent oxidative degradation.

Q3: Can I use a simple liquid-liquid extraction (e.g., Chloroform/Methanol) instead of SPE?

A: Liquid-liquid extraction is better than nothing, but it is insufficient for separating 5-oxo-ETE from 5-HETE. Both molecules are lipids with similar polarity; they will both partition into the organic phase. You will concentrate the analyte, but you will also concentrate the interferent.

Part 5: Troubleshooting Logic Flow

Use this decision tree to diagnose assay failures.

TroubleshootingTree Start Start: High Background or Inconsistent Data CheckPrep Did you perform SPE + HPLC? Start->CheckPrep Crude Crude Lysate Used CheckPrep->Crude No Purified Purified Sample Used CheckPrep->Purified Yes Action1 STOP. 5-HETE Interference likely. Perform Extraction Protocol. Crude->Action1 CheckRec Check Spike Recovery Purified->CheckRec BadRec Recovery < 80% or > 120% CheckRec->BadRec GoodRec Recovery 80-120% CheckRec->GoodRec Action2 Matrix Effect. Dilute sample or improve SPE wash steps. BadRec->Action2 Action3 Assay Valid. Check biological variability or sample handling (BHT/Ice). GoodRec->Action3

Figure 2: Decision matrix for troubleshooting 5-oxo-ETE immunoassay results. Note that purification is the primary branching factor for data validity.

References

  • Powell, W.S., et al. (1992).[6] Metabolism of 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid and other 5(S)-hydroxyeicosanoids by a specific dehydrogenase in human polymorphonuclear leukocytes.[6] Journal of Biological Chemistry, 267(27), 19233-19241.[6] Link

  • Powell, W.S.[1][6] & Rokach, J. (2013).[1] The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor.[1][2][3][4][5][6][7][8] Progress in Lipid Research, 52(4), 651-665.[1] Link

  • Grant, G.E., et al. (2009). 5-Oxo-ETE is a major product of 5-lipoxygenase stimulation in human neutrophils.[1][2][3][4][11] Cell Immunology, 257(1-2), 16-22. Link

  • Cayman Chemical. (n.d.). 5-Oxo-ETE ELISA Kit Product Information & Manual. Link

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-oxo-ETE In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE). As a potent lipid mediator derived from arachidonic acid, 5-oxo-ETE is a critical tool for researchers studying inflammation, allergy, and cancer biology.[1][2] It is a powerful chemoattractant, particularly for eosinophils and neutrophils, exerting its effects at nanomolar concentrations through the G-protein coupled receptor, OXER1.[3][4][5][6]

However, the very property that allows 5-oxo-ETE to interact with cell membranes—its lipophilic nature—presents a significant challenge in the laboratory: poor aqueous solubility. This guide provides in-depth, field-proven solutions and step-by-step protocols to help you overcome these solubility hurdles, ensuring the accuracy and reproducibility of your in vitro experiments.

Frequently Asked Questions (FAQs)
Q1: I just received my 5-oxo-ETE. What are its fundamental properties and why is it so difficult to dissolve in my buffer?

5-oxo-ETE is an eicosanoid, a class of signaling molecules derived from 20-carbon fatty acids.[7] Its chemical structure (C₂₀H₃₀O₃) is predominantly a long, hydrophobic hydrocarbon chain, making it highly lipophilic, or "fat-loving."[8] Consequently, it is poorly soluble in polar solvents like water or aqueous buffers such as PBS.

According to manufacturer data, while 5-oxo-ETE is readily soluble in organic solvents like ethanol, DMSO, and DMF, its solubility in aqueous PBS (pH 7.2) is limited to approximately 0.8 mg/mL, and it can be much lower in complex cell culture media.[5] When a concentrated organic stock solution is introduced into an aqueous environment, the 5-oxo-ETE molecules are forced out of the solution and aggregate, leading to precipitation or the formation of a cloudy suspension. This "crashing out" effect is the primary issue researchers face.[9]

Q2: What is the correct way to prepare and store a primary stock solution of 5-oxo-ETE?

Proper preparation and storage of your primary stock solution are critical for maintaining the compound's integrity and ensuring accurate concentrations in your experiments.

Protocol: Preparing a Primary Stock Solution

  • Choose the Right Solvent: Use an anhydrous (water-free) organic solvent. Ethanol and DMSO are the most common and recommended choices due to their miscibility with aqueous solutions and relatively lower cytotoxicity compared to other solvents.[5][10]

  • Calculate the Required Volume: Your 5-oxo-ETE will typically arrive as a pre-weighed solid/film or as a solution in a specific solvent. If it's a solid, calculate the volume of solvent needed to reach a desired high concentration (e.g., 1-10 mM). It is crucial to create a concentrated stock to minimize the volume of organic solvent added to your final assay.

  • Dissolution: Add the calculated volume of your chosen solvent (e.g., ethanol) to the vial. Cap the vial tightly and vortex thoroughly until the 5-oxo-ETE is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the primary stock solution in a tightly sealed glass vial at -80°C.[11] Avoid using polypropylene tubes for long-term storage as they can be permeable to solvents over time.[11] Limit freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q3: My 5-oxo-ETE precipitated immediately upon dilution into my cell culture medium. What are my options?

This is the most common failure point. The final concentration of the organic carrier solvent in your medium was too low to keep the lipophilic 5-oxo-ETE dissolved. To prevent this, you need to employ a strategy that keeps the 5-oxo-ETE molecules dispersed in the aqueous phase. There are three primary, validated methods.

Comparison of Solubilization Methods

MethodMechanismProsConsBest For
Carrier Solvent Maintains solubility by co-solvency.Simple, quick, no extra reagents.Limited by solvent toxicity; may not work for high concentrations.Low concentration experiments where final solvent concentration remains <0.5%.[12]
Detergents Forms micelles that encapsulate 5-oxo-ETE.[13][14]Highly effective for creating stable dispersions.Can disrupt cell membranes; may interfere with certain assays.Cell-free assays (e.g., enzyme kinetics, receptor binding).
Cyclodextrins Forms inclusion complexes, shielding 5-oxo-ETE.[15][16]Biocompatible, low cellular toxicity, highly effective.[10][17]Requires pre-incubation step; may extract lipids from cell membranes at high concentrations.Cell-based assays requiring higher concentrations or long-term incubation.
In-Depth Protocols for Preparing Aqueous Working Solutions

Here we detail the step-by-step methodologies for successfully preparing your 5-oxo-ETE working solutions.

Method 1: Controlled Dilution with a Carrier Solvent

This method relies on careful technique to create a metastable solution. It is most successful when the final 5-oxo-ETE concentration is low (in the nM range).

Protocol: Controlled Dilution

  • Prepare Materials: You will need your primary stock of 5-oxo-ETE (e.g., in ethanol) and your target aqueous solution (e.g., cell culture medium, PBS) at room temperature or 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed. Aim to keep the final concentration of the organic solvent below 0.5% to minimize cytotoxicity.[9][12]

  • Perform Dilution: While vigorously vortexing the aqueous solution, add the calculated volume of 5-oxo-ETE stock drop-by-drop or in a very slow, steady stream. This rapid mixing helps to disperse the molecules before they can aggregate.

  • Final Mix: Continue vortexing for an additional 30-60 seconds after adding the stock.

  • Use Immediately: This method often creates a supersaturated or metastable solution. Use it immediately after preparation for best results.

Table: Recommended Maximum Concentrations of Carrier Solvents in Cell Culture

SolventMax Recommended Final Concentration (v/v)Notes
DMSO ≤ 0.5%Can induce cell differentiation or stress at higher concentrations.[12]
Ethanol ≤ 0.5%Can have cytotoxic effects at higher concentrations.[9][12]
Acetone ≤ 1%Found to have lower toxicity in some cell lines.[12]
Method 2: Solubilization Using Detergents

This method uses detergents to form micelles, which are microscopic spheres with a hydrophobic core that can encapsulate 5-oxo-ETE. This is effective but must be used with caution in cell-based assays.

Protocol: Detergent-Based Solubilization

  • Select a Detergent: Choose a non-ionic or zwitterionic detergent with a known critical micelle concentration (CMC). The CMC is the concentration above which micelles form.[14][18]

  • Prepare Detergent Buffer: Prepare your aqueous buffer or medium containing the detergent at a concentration at least 2-4 times its CMC.[19][20] This ensures a sufficient population of micelles is available.

  • Add 5-oxo-ETE: Add your organic stock of 5-oxo-ETE directly to the detergent-containing buffer.

  • Mix and Equilibrate: Vortex thoroughly to mix. A brief sonication or incubation at 37°C for 15-30 minutes can facilitate the incorporation of 5-oxo-ETE into the micelles.

  • Control Experiments: Always run a "vehicle control" with the detergent-containing buffer alone to ensure the detergent itself does not affect your experimental outcome.

Method 3: Solubilization Using Cyclodextrins

Cyclodextrins are sugar-based molecules with a hydrophobic inner cavity, making them excellent carriers for lipophilic compounds in aqueous solutions.[17][21] Methyl-β-cyclodextrin (MβCD) is particularly effective for lipids.[17][21]

Protocol: Cyclodextrin-Based Solubilization

  • Prepare Cyclodextrin Solution: Dissolve MβCD in your desired buffer or medium to a final concentration of 1-10 mM.[15][16]

  • Prepare 5-oxo-ETE Stock: If your 5-oxo-ETE stock is in a solvent, you can evaporate the solvent under a gentle stream of nitrogen to obtain a dry film of the lipid.

  • Form the Complex: Add the MβCD solution to the dried 5-oxo-ETE film (or add the organic stock directly to the MβCD solution).

  • Incubate: Incubate the mixture for 30-60 minutes at 37°C with shaking or vortexing.[16] This allows the 5-oxo-ETE molecules to enter the hydrophobic cavity of the cyclodextrins, forming a stable, water-soluble inclusion complex.

  • Sterile Filtration: The resulting solution can be sterile-filtered through a 0.22 µm filter if needed for cell culture.

  • Control Experiments: As with detergents, run a vehicle control with the MβCD solution to account for any effects of the cyclodextrin itself.

Visual Guides and Workflows

To further clarify the underlying science and experimental procedures, the following diagrams illustrate key concepts.

G cluster_pathway Biosynthesis & Signaling Pathway Arachidonic Acid Arachidonic Acid 5-HETE 5-HETE Arachidonic Acid->5-HETE 5-LOX 5-oxo-ETE 5-oxo-ETE 5-HETE->5-oxo-ETE 5-HEDH (NADP+) OXER1 OXER1 Receptor 5-oxo-ETE->OXER1 Binds Cellular Response Chemotaxis, Degranulation OXER1->Cellular Response Activates G-protein Signaling

Caption: Biosynthesis of 5-oxo-ETE and its signaling via the OXER1 receptor.

G cluster_methods Solubilization Method start Start: 5-oxo-ETE Stock (in Ethanol/DMSO) decision Assay Type? start->decision method1 Method 1: Controlled Dilution decision->method1 Cell-based, Low Conc. method2 Method 2: Detergent decision->method2 Cell-free method3 Method 3: Cyclodextrin decision->method3 Cell-based, High Conc. protocol1 Vortex media + Add stock dropwise. Use immediately. method1->protocol1 protocol2 Prepare buffer with >2x CMC detergent. Add stock to buffer. method2->protocol2 protocol3 Prepare MβCD solution. Incubate with 5-oxo-ETE stock. method3->protocol3 end_node Final Working Solution (Ready for Assay) protocol1->end_node protocol2->end_node protocol3->end_node

Caption: Conceptual models of 5-oxo-ETE solubilization.

References
  • Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds. PubMed. Available at: [Link]

  • Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. PMC. Available at: [Link]

  • Effect of Cyclodextrin and Membrane Lipid Structure upon Cyclodextrin-Lipid Interaction. ResearchGate. Available at: [Link]

  • 5-Oxo-ETE/OXER1: A Link between Tumor Cells and Macrophages Leading to Regulation of Migration. MDPI. Available at: [Link]

  • What are OXER1 antagonists and how do they work?. Google.
  • 5-Oxo-eicosatetraenoic acid. Wikipedia. Available at: [Link]

  • The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. PubMed - NIH. Available at: [Link]

  • 5-Oxo-ETE and the OXE receptor. PubMed - NIH. Available at: [Link]

  • Using cyclodextrin-induced lipid substitution to study membrane lipid and ordered membrane domain (raft) function in cells. PMC - NIH. Available at: [Link]

  • Thermodynamics of Methyl-β-cyclodextrin-Induced Lipid Vesicle Solubilization: Effect of Lipid Headgroup and Backbone. ACS Publications. Available at: [Link]

  • The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. PMC - NIH. Available at: [Link]

  • Critical micelle concentration. Wikipedia. Available at: [Link]

  • Liposomes containing cyclodextrins or meglumine to solubilize and improve the bioavailability of poorly soluble drugs. CONICET. Available at: [Link]

  • Lipids in cell culture media. Cytiva. Available at: [Link]

  • Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays. PubMed. Available at: [Link]

  • Identifying Intracellular Sites of Eicosanoid Lipid Mediator Synthesis with EicosaCell Assays. Springer. Available at: [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. brief.land. Available at: [Link]

  • 5-Oxo-eicosatetraenoic acid. Grokipedia. Available at: [Link]

  • What is the critical micelle concentration (CMC)?. Hopax Fine Chemicals. Available at: [Link]

  • Preparation of Stock Solutions. Enfanos. Available at: [Link]

  • 5-oxo-ETE. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes. ScienceDirect. Available at: [Link]

  • 5-Oxo-ETE and the OXE receptor. PMC. Available at: [Link]

  • 5-Oxo-Ete. PubChem - NIH. Available at: [Link]

  • Sensitivity of 5-oxo-ETE inotropic response to cyclooxygenase (COX)... ResearchGate. Available at: [Link]

  • How to dissolve a lipophilic compund in media?. ResearchGate. Available at: [Link]

  • Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes. ScienceDirect. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). UNUD.ac.id. Available at: [Link]

  • Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. PMC - NIH. Available at: [Link]

  • A Lipidomic Perspective on Inflammatory Macrophage Eicosanoid Signaling. eScholarship. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8,11,14-Eicosatetraenoic acid, 5-oxo-
Reactant of Route 2
6,8,11,14-Eicosatetraenoic acid, 5-oxo-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.